Diisobutyl succinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
bis(2-methylpropyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCOAPBRVQHMEPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)CCC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052734 | |
| Record name | Diisobutyl succinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925-06-4 | |
| Record name | Diisobutyl succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisobutyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925064 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 1,4-bis(2-methylpropyl) ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Diisobutyl succinate | |
| Source | EPA DSSTox | |
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| Record name | Diisobutyl succinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.922 | |
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| Record name | DIISOBUTYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1241X4J800 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Diisobutyl Succinate from Succinic Anhydride and Isobutanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diisobutyl succinate from succinic anhydride and isobutanol. The document details the chemical reaction, experimental protocols, and relevant quantitative data, tailored for professionals in research and development.
Introduction
This compound is a diester of succinic acid and isobutanol. It finds applications as a solvent, plasticizer, and intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients. The synthesis from succinic anhydride and isobutanol is a common and efficient method, proceeding via a two-step esterification reaction. Understanding the reaction mechanism, optimizing reaction conditions, and employing appropriate analytical techniques are crucial for achieving high yields and purity.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from succinic anhydride and isobutanol is a classic example of esterification. The reaction proceeds in two main stages:
-
Ring-opening mono-esterification: Isobutanol, a nucleophile, attacks one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a monoester, isobutyl hydrogen succinate. This initial step is typically rapid.
-
Di-esterification: The second molecule of isobutanol reacts with the carboxylic acid group of the monoester to form the diester, this compound, and water. This step is a reversible reaction and is often the rate-limiting step. To drive the equilibrium towards the product, this step is often catalyzed by an acid and may involve the removal of water.
The overall reaction is as follows:
Succinic Anhydride + 2 Isobutanol ⇌ this compound + Water
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound.
3.1. Materials and Equipment
-
Reactants: Succinic anhydride (≥99%), Isobutanol (≥99%)
-
Apparatus: Round bottom flask, condenser, magnetic stirrer, heating mantle or oil bath, drying tube, rotary evaporator.
-
Analytical: Nuclear Magnetic Resonance (NMR) spectrometer.
3.2. Synthesis Procedure
A common laboratory-scale procedure for the synthesis of this compound is as follows[1]:
-
To a 100 mL round bottom flask, add succinic anhydride (25 g, 250 mmol).
-
Add an initial portion of approximately 5 mL of isobutanol to the flask.
-
Equip the flask with a condenser and a drying tube, and begin magnetic stirring.
-
Heat the flask in an oil bath to approximately 120°C. The succinic anhydride will melt, and the solution will begin to reflux.
-
Over the next 30 minutes, slowly add an additional 20 mL of isobutanol.
-
Continue refluxing the reaction mixture until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or by observing the cessation of water formation.
-
After the reaction is complete, cool the flask to room temperature.
-
Remove the excess isobutanol and any volatile impurities using a rotary evaporator.
-
Further dry the product under high vacuum to remove any remaining traces of unreacted alcohol.
Quantitative Data
The efficiency of the synthesis is evaluated based on yield and purity.
| Parameter | Value | Method of Determination | Reference |
| Reactants | |||
| Succinic Anhydride | 25 g (250 mmol) | - | [1] |
| Isobutanol | ~25 mL | - | [1] |
| Conditions | |||
| Temperature | ~120°C | - | [1] |
| Results | |||
| Yield | Quantitative | Gravimetric | [1] |
| Purity | 98.9% | 1H-NMR in CDCl3 | [1] |
Table 1: Summary of Quantitative Data for this compound Synthesis
Catalysis
While the uncatalyzed reaction can proceed at elevated temperatures, the use of a catalyst can significantly increase the reaction rate, particularly for the second esterification step. Common catalysts for esterification reactions include:
-
Acid Catalysts:
-
Homogeneous: Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH). These are highly effective but can be difficult to separate from the product and may cause side reactions at high temperatures.
-
Heterogeneous: Acidic ion-exchange resins (e.g., Amberlyst-15), zeolites, and sulfated zirconia. These offer the advantage of easy separation and reusability. For instance, macroporous cation exchange resins like D-72, A-39W, or NKC-9 have been used for the synthesis of dibutyl succinate from succinic acid and butanol.[2]
-
The reaction of succinic anhydride with methanol has been shown to be catalyzed by sulfuric acid, following a first-order rate expression with respect to each component.[3] A similar kinetic behavior can be anticipated for the reaction with isobutanol.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The 1H-NMR spectrum of this compound is expected to show characteristic signals for the isobutyl and succinate protons. A purity of 98.9% has been confirmed by 1H-NMR in CDCl3.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a strong absorption band characteristic of the ester carbonyl group (C=O) around 1730 cm-1 and the absence of the broad O-H stretch of the carboxylic acid intermediate and the characteristic anhydride carbonyl peaks.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound (C₁₂H₂₂O₄, MW: 230.3 g/mol ).[4]
Conclusion
The synthesis of this compound from succinic anhydride and isobutanol is a straightforward and high-yielding process. The reaction proceeds through a ring-opening mechanism followed by a second esterification. While the reaction can be performed thermally, the use of an acid catalyst can improve the reaction rate. The protocol described, coupled with appropriate analytical characterization, provides a reliable method for producing high-purity this compound for various research and development applications.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN103342638B - Preparation method of dibutyl succinate - Google Patents [patents.google.com]
- 3. [PDF] Kinetics of esterification of succinic anhydride with methanol by homogeneous catalysis | Semantic Scholar [semanticscholar.org]
- 4. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
Diisobutyl Succinate: A Comprehensive Technical Guide to its Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical properties of diisobutyl succinate, a key solvent and intermediate in various chemical manufacturing processes. It further outlines the methodologies for its structure elucidation using modern spectroscopic techniques.
Core Chemical Properties
This compound, with the IUPAC name bis(2-methylpropyl) butanedioate, is a diester of succinic acid and isobutanol.[1] It is a colorless liquid with a faint, pleasant odor. The key physicochemical properties of this compound are summarized in the table below, providing a valuable resource for researchers and chemical engineers.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₄ | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Boiling Point | 252.6 °C at 760 mmHg | BOC Sciences |
| Density | 0.982 g/cm³ | BOC Sciences |
| Refractive Index | 1.434 | ChemBK |
| Flash Point | 109.8 °C | ChemBK |
| Melting Point | Not available (likely low) | N/A |
| LogP | 2.87 | SIELC Technologies |
Structure Elucidation: A Multi-faceted Spectroscopic Approach
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality spectroscopic data. The following sections outline the generalized procedures for the analysis of a liquid ester like this compound.
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired using a high-field NMR spectrometer. A standard one-pulse experiment is typically sufficient. Key parameters to be set include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same instrument. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is required to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. A dilute solution of the sample in a volatile organic solvent is injected into the gas chromatograph, which separates the compound from any impurities before it enters the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules. In the ion source, the sample molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions.
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated.
-
Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates (e.g., NaCl or KBr). A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to create a uniform film.
-
Data Acquisition: The prepared sample is placed in the sample compartment of a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Spectroscopic Data Interpretation
The following sections detail the expected spectral features for this compound and how they contribute to its structure elucidation.
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the different types of protons in the molecule.
-
-CH₂- (succinate backbone): A singlet in the region of 2.5-2.7 ppm, corresponding to the four equivalent protons of the central methylene groups.
-
-OCH₂- (isobutyl group): A doublet in the region of 3.8-4.1 ppm, corresponding to the two protons on the carbon adjacent to the ester oxygen. The splitting is due to coupling with the adjacent methine proton.
-
-CH- (isobutyl group): A multiplet (septet) in the region of 1.8-2.0 ppm, corresponding to the single proton of the methine group.
-
-CH₃ (isobutyl group): A doublet in the region of 0.9-1.0 ppm, corresponding to the six equivalent protons of the two methyl groups.
The proton-decoupled ¹³C NMR spectrum of this compound will exhibit four signals, one for each unique carbon environment.
-
C=O (carbonyl): In the range of 170-175 ppm.
-
-OCH₂-: In the range of 70-75 ppm.
-
-CH₂- (succinate): In the range of 28-32 ppm.
-
-CH-: In the range of 27-31 ppm.
-
-CH₃: In the range of 18-22 ppm.
The mass spectrum of this compound will show a molecular ion peak ([M]⁺) at an m/z of 230. The fragmentation pattern is characteristic of esters and will include key fragment ions resulting from the cleavage of the ester linkages. Expected fragments include:
-
m/z 175: Loss of an isobutoxy radical (-OCH₂CH(CH₃)₂).
-
m/z 117: The succinyl fragment [O=C-CH₂CH₂-C=O]⁺.
-
m/z 74: The isobutoxycarbonyl fragment [O=C-OCH₂CH(CH₃)₂]⁺.
-
m/z 57: The isobutyl cation [CH₂CH(CH₃)₂]⁺.
-
m/z 41: The allyl cation [C₃H₅]⁺.
The IR spectrum of this compound is dominated by a strong absorption band characteristic of the ester functional group.
-
C=O Stretch: A strong, sharp absorption band in the region of 1730-1750 cm⁻¹. This is the most prominent peak in the spectrum and is a definitive indicator of the ester group.
-
C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
-
C-H Stretch: Absorption bands corresponding to the stretching of the C-H bonds of the alkyl groups will be observed in the region of 2850-3000 cm⁻¹.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
This comprehensive guide provides researchers, scientists, and drug development professionals with the essential chemical properties and a detailed framework for the structure elucidation of this compound. The combination of these spectroscopic techniques provides unambiguous confirmation of its molecular structure.
References
Spectroscopic Profile of Diisobutyl Succinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for diisobutyl succinate, a key chemical intermediate and additive. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.
Chemical Structure and Properties
This compound, with the IUPAC name bis(2-methylpropyl) butanedioate, is an organic compound with the molecular formula C12H22O4 and a molecular weight of approximately 230.30 g/mol .[1] Its structure consists of a central succinate moiety esterified with two isobutyl groups.
Structure:
Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of an experimental ¹H NMR spectrum in the searched literature, a predicted spectrum was generated to provide expected chemical shifts, multiplicities, and coupling constants. The prediction is based on computational models and provides a reliable estimation for the proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.87 | Doublet (d) | 4H | -O-CH₂ -CH(CH₃)₂ |
| ~2.60 | Singlet (s) | 4H | -CO-CH₂ -CH₂ -CO- |
| ~1.95 | Nonet (non) | 2H | -CH₂-CH (CH₃)₂ |
| ~0.93 | Doublet (d) | 12H | -CH( CH₃ )₂ |
Note: Predicted values are estimates and may differ slightly from experimental results.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum of this compound provides insights into the carbon framework of the molecule.
Table 2: ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| ~172.5 | C =O |
| ~70.8 | -O-CH₂ - |
| ~29.1 | -CO-CH₂ - |
| ~27.8 | -CH (CH₃)₂ |
| ~19.0 | -CH(CH₃ )₂ |
Note: Data extracted from spectral databases and may be subject to minor variations based on experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound highlights the characteristic vibrational frequencies of its functional groups.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960 | Strong | C-H stretch (alkane) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
Note: The spectrum was recorded in a solution of carbon tetrachloride (CCl₄) and carbon disulfide (CS₂).[2][3]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound results in fragmentation of the molecule, providing valuable structural information.
Table 4: Major Mass Spectrometry Fragments for this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Proposed Fragment Ion |
| 157 | High | [M - C₄H₉O]⁺ |
| 101 | High | [CH₂CH₂COOCH₂CH(CH₃)₂]⁺ |
| 57 | High | [C₄H₉]⁺ (isobutyl cation) |
| 56 | Moderate | [C₄H₈]⁺ |
Note: The molecular ion peak (M⁺) at m/z 230 is often of low abundance or not observed in the EI spectrum of esters.[1]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H. For ¹H NMR, the spectral width is set to cover the range of 0-10 ppm. For ¹³C NMR, a wider spectral width is used, typically 0-200 ppm. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Sample Preparation: As a liquid, this compound can be analyzed directly as a thin film between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent that has minimal IR absorption in the regions of interest, such as carbon tetrachloride (CCl₄).
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the salt plates or the solvent is first collected and then automatically subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
Data Acquisition: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar DB-5 column). The GC oven temperature is programmed to ramp up, separating the components of the sample based on their boiling points. The eluent from the GC is then introduced into the ion source of a mass spectrometer. In the ion source, the sample molecules are ionized, typically by electron impact (EI). The resulting ions and fragment ions are then separated by their mass-to-charge ratio by the mass analyzer and detected.
Logical Workflow of Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Thermal Analysis of Diisobutyl Succinate: A Technical Guide
Introduction
Diisobutyl succinate is a diester of succinic acid and isobutanol, finding applications as a plasticizer and in the formulation of various resins. Understanding its thermal behavior is crucial for its application in materials science, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the thermal analysis of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Due to the limited availability of specific experimental data for this compound in public literature, this guide combines its known physical properties with established methodologies for the thermal analysis of liquid organic compounds. The presented thermal events are based on theoretical calculations and data from analogous succinate esters.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to interpreting its thermal behavior.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Boiling Point | 252.6 °C at 760 mmHg | [1] |
| Density | 0.982 g/cm³ | [1] |
| Flash Point | 109.8 °C | [1] |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses on this compound are outlined below. These protocols are designed to ensure the acquisition of high-quality, reproducible data for a liquid sample.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is pure and free of contaminants.
-
Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA crucible (e.g., alumina or platinum). For volatile liquids like this compound, a hermetic pan with a pinhole lid is recommended to control evaporation.[2]
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA balance.
-
Use an empty crucible of the same material as a reference.
-
Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[3]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3] This heating rate provides a good balance between resolution and experiment time.
-
Continuously record the sample mass and temperature.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum mass loss rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions of this compound, such as boiling.
Instrumentation: A calibrated differential scanning calorimeter is required.
Procedure:
-
Sample Preparation:
-
Using a microliter syringe, accurately dispense 2-5 mg of this compound into a hermetic aluminum DSC pan.[4][5]
-
Hermetically seal the pan to prevent sample evaporation before the boiling point is reached.[4][5] For boiling point determination, a pan with a pinhole lid can be used to allow for controlled vaporization.
-
-
Instrument Setup:
-
Place the sealed sample pan in the DSC sample cell.
-
Place an empty, sealed hermetic pan of the same type in the reference cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.[6]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min. This temperature range will encompass the boiling point of this compound.
-
Record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
The boiling point is identified as the onset temperature of the large endothermic peak corresponding to vaporization.
-
Predicted Thermal Behavior and Data Interpretation
Thermogravimetric Analysis (TGA)
The TGA curve of this compound is expected to show a single, significant mass loss step corresponding to its volatilization and subsequent thermal decomposition.
-
Vaporization: A gradual mass loss is anticipated as the temperature approaches the boiling point (252.6 °C).
-
Decomposition: Above the boiling point, thermal decomposition is expected to occur. For succinate esters, decomposition often proceeds via ester pyrolysis mechanisms.[7]
| Predicted Thermal Event | Onset Temperature (°C) | Peak Temperature (DTG) (°C) | Mass Loss (%) |
| Vaporization/Decomposition | ~200 - 250 | ~260 - 300 | ~100 |
Differential Scanning Calorimetry (DSC)
The DSC thermogram of this compound is expected to be characterized by a prominent endothermic event.
-
Boiling: A sharp and large endothermic peak will be observed, corresponding to the boiling of the liquid. The onset of this peak should correlate with the literature boiling point of 252.6 °C.
| Predicted Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy of Vaporization (ΔHv) |
| Boiling | ~252 | ~255 - 260 | To be determined experimentally |
Visualizations
Experimental Workflow
The logical flow of conducting a thermal analysis experiment, from sample preparation to final data interpretation, is depicted below.
Caption: Workflow for TGA and DSC analysis.
Plausible Thermal Decomposition Pathway
The thermal decomposition of esters can proceed through various mechanisms, including β-hydride elimination. A plausible pathway for the decomposition of this compound is illustrated below. This is a generalized representation, and the actual decomposition may be more complex.
Caption: A possible thermal decomposition pathway.
This technical guide provides a framework for the thermal analysis of this compound using TGA and DSC. While direct experimental data is sparse, the provided protocols and predicted behaviors, based on the compound's physicochemical properties and the behavior of related succinate esters, offer a solid foundation for researchers and professionals in drug development and materials science. Experimental verification of the predicted thermal events is recommended to obtain precise data for specific applications.
References
- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tainstruments.com [tainstruments.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 7. Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s | MDPI [mdpi.com]
Rheological properties of Diisobutyl succinate at different temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the rheological properties of Diisobutyl succinate, a key excipient and solvent in various pharmaceutical and industrial applications. Understanding its flow behavior at different temperatures is crucial for process optimization, formulation development, and ensuring product quality and performance. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information on its physical properties and presents data for a closely related succinate ester, Diethyl succinate, to illustrate expected rheological behavior. Furthermore, detailed experimental protocols for rheological characterization are provided to enable researchers to generate specific data for their applications.
Physicochemical Properties of this compound
This compound is the diester of isobutyl alcohol and succinic acid. Its fundamental physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 925-06-4 | [1] |
| Molecular Formula | C12H22O4 | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 274 °C | [2] |
| Melting Point | -29 °C | [2] |
| Density | 0.98 g/cm³ | [2] |
Temperature-Dependent Rheological Behavior (with Diethyl Succinate as an analogue)
The following table presents the density and viscosity of pure Diethyl succinate at various temperatures, which can be used as a qualitative and comparative reference for this compound.[4]
| Temperature (K) | Density (g/cm³) | Viscosity (mPa·s) |
| 283.15 | 1.054 | 2.83 |
| 293.15 | 1.044 | 2.24 |
| 303.15 | 1.034 | 1.80 |
| 313.15 | 1.024 | 1.47 |
| 323.15 | 1.014 | 1.22 |
| 333.15 | 1.004 | 1.03 |
| 343.15 | 0.994 | 0.87 |
| 353.15 | 0.984 | 0.75 |
| 363.15 | 0.974 | 0.65 |
Data extracted from a study on Diethyl succinate for illustrative purposes.[4]
Experimental Protocols for Rheological Characterization
To obtain precise rheological data for this compound at different temperatures, the following experimental protocols are recommended. These are generalized methods based on standard practices for characterizing low-viscosity organic liquids.[5][6]
Measurement of Viscosity
Apparatus:
-
Ostwald viscometer (or a comparable capillary viscometer)[5][7]
-
Temperature-controlled water bath[5]
-
Stopwatch[7]
-
Pipette and suction bulb[7]
-
Analytical balance[7]
Procedure:
-
Cleaning and Calibration: Thoroughly clean the viscometer with a suitable solvent (e.g., acetone) and dry it completely. Calibrate the viscometer using a standard liquid of known viscosity (e.g., deionized water) at a specific temperature.
-
Sample Preparation: Ensure the this compound sample is free of any particulate matter.
-
Temperature Equilibration: Place the viscometer in the temperature-controlled water bath set to the desired temperature. Allow sufficient time for the viscometer and the sample to reach thermal equilibrium.
-
Measurement:
-
Using a pipette, introduce a precise volume of this compound into the larger arm of the viscometer.
-
Apply suction to the smaller arm to draw the liquid up past the upper fiducial mark.
-
Release the suction and start the stopwatch as the liquid meniscus passes the upper fiducial mark.
-
Stop the stopwatch when the meniscus passes the lower fiducial mark.
-
Repeat the measurement at least three times to ensure reproducibility.
-
-
Calculation: The kinematic viscosity (ν) can be calculated using the equation: ν = C * t, where C is the viscometer constant and t is the average flow time. The dynamic viscosity (η) is then calculated as η = ν * ρ, where ρ is the density of the liquid at the same temperature.
Measurement of Density
Apparatus:
-
Vibrating tube densimeter or a pycnometer[4]
-
Temperature-controlled water bath
-
Analytical balance
Procedure (using a pycnometer):
-
Cleaning and Calibration: Clean and dry the pycnometer thoroughly. Determine the volume of the pycnometer by filling it with deionized water of a known temperature and density and weighing it.
-
Sample Preparation: Ensure the this compound sample is at the desired temperature.
-
Measurement:
-
Weigh the empty, dry pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are trapped.
-
Place the filled pycnometer in the temperature-controlled water bath to allow it to reach thermal equilibrium.
-
Carefully dry the outside of the pycnometer and weigh it.
-
-
Calculation: The density (ρ) is calculated by dividing the mass of the this compound by the volume of the pycnometer.
Logical Relationship between Temperature and Viscosity
The relationship between temperature and the viscosity of a liquid like this compound is fundamentally inverse. As temperature increases, the viscosity decreases. This is due to the increased thermal energy of the molecules, which overcomes the intermolecular forces of attraction, allowing them to move more freely past one another.
Experimental Workflow for Rheological Characterization
The following diagram outlines a logical workflow for the experimental determination of the rheological properties of this compound at various temperatures.
References
- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibutyl succinate CAS#: 141-03-7 [m.chemicalbook.com]
- 3. Relationship dynamic viscosity and inverse absolute temperature to the concentrated solutions – Oriental Journal of Chemistry [orientjchem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Viscosity of Organic Solvents (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of Viscosity of Organic Solvents (Procedure) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
Solubility of Diisobutyl succinate in common laboratory solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of diisobutyl succinate in common laboratory solvents. Due to a scarcity of publicly available quantitative data for this specific compound, this document focuses on providing a sound theoretical understanding of its expected solubility, detailed experimental protocols for its determination, and an estimated value for its aqueous solubility.
Introduction to this compound
This compound (DIBuS) is a diester of succinic acid and isobutanol, with the chemical formula C₁₂H₂₂O₄. It is a colorless liquid with applications as a plasticizer, solvent, and fragrance ingredient. A thorough understanding of its solubility is crucial for its effective use in various research, development, and industrial applications, including formulation development and chemical synthesis.
Predicted and Estimated Solubility of this compound
Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively documented in scientific literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), a qualitative and, in some cases, an estimated quantitative assessment can be made.
Data Presentation
The following table summarizes the available estimated and qualitative solubility data for this compound.
| Solvent | Chemical Formula | Polarity | Estimated/Predicted Solubility |
| Water | H₂O | High | Very Low (Estimated: 55.61 mg/L at 25 °C)[1] |
| Methanol | CH₃OH | High | Moderately Soluble to Soluble |
| Ethanol | C₂H₅OH | High | Moderately Soluble to Soluble |
| Acetone | C₃H₆O | Medium | Soluble to Freely Soluble |
| Ethyl Acetate | C₄H₈O₂ | Medium | Soluble to Freely Soluble |
| Dichloromethane | CH₂Cl₂ | Medium | Soluble to Freely Soluble |
| Hexane | C₆H₁₄ | Low | Soluble to Freely Soluble |
Note: The qualitative descriptions (e.g., "Moderately Soluble," "Soluble") are predictions based on the chemical structure of this compound and the properties of the solvents. Experimental verification is highly recommended.
Experimental Protocols for Solubility Determination
To obtain precise and accurate solubility data for this compound in specific solvents, experimental determination is necessary. The following are detailed methodologies for two common and effective techniques.
Gravimetric Method (Shake-Flask)
This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved this compound is essential to ensure saturation.
-
Agitate the mixture at a constant temperature using a mechanical shaker or magnetic stirrer for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and monitored.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the same constant temperature until the undissolved this compound has fully sedimented, leaving a clear supernatant.
-
Alternatively, centrifugation can be used to accelerate the separation of the excess solute.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed, dry container (e.g., an evaporating dish or beaker).
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that will not cause degradation of the this compound).
-
Once the solvent is completely removed, re-weigh the container with the non-volatile this compound residue.
-
-
Calculation:
-
The solubility is calculated by dividing the mass of the this compound residue by the volume of the supernatant taken. The results are typically expressed in g/L, mg/mL, or molarity.
-
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits a chromophore that absorbs light in the UV-Vis spectrum and the solvent does not interfere with the absorbance.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (steps 1 and 2) to prepare a saturated solution of this compound at a constant temperature.
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at the λmax.
-
-
Calculation:
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the experimental determination of solubility using the gravimetric method.
Caption: Workflow for Gravimetric Solubility Determination.
References
Biodegradation pathway of Diisobutyl succinate in soil
An In-depth Technical Guide to the Biodegradation Pathway of Diisobutyl Succinate in Soil
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a diester of succinic acid and isobutanol, is utilized in various industrial applications. Understanding its environmental fate, particularly its biodegradation in soil, is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the predicted biodegradation pathway of this compound in a soil environment. It outlines the key enzymatic reactions, intermediate metabolites, and eventual mineralization. Furthermore, this guide details the experimental protocols necessary to study and quantify this biodegradation process, offering a framework for researchers in environmental science and drug development.
Introduction
This compound (DIBs) is a specialty chemical with applications as a solvent, flavoring agent, and in the formulation of various consumer products. Its introduction into the environment, either directly or indirectly, necessitates a thorough understanding of its persistence and degradation. Biodegradation by soil microorganisms is a primary mechanism for the removal of organic compounds from the terrestrial environment. This guide synthesizes the current understanding of ester biodegradation to propose a detailed pathway for DIBs in soil and provides the methodologies to investigate this process.
Proposed Biodegradation Pathway of this compound
The biodegradation of this compound in soil is anticipated to be a multi-step process initiated by extracellular enzymes, followed by the intracellular metabolism of the resulting products by a diverse community of soil microorganisms. The proposed pathway involves an initial hydrolysis followed by the degradation of the constituent alcohol and acid.
Step 1: Enzymatic Hydrolysis
The primary and rate-limiting step in the biodegradation of this compound is the hydrolysis of its two ester bonds. This reaction is catalyzed by extracellular esterases or lipases secreted by soil microorganisms, such as bacteria and fungi. The hydrolysis of one mole of this compound yields one mole of succinic acid and two moles of isobutanol.
Figure 1: Initial hydrolysis of this compound.
Step 2: Metabolism of Hydrolysis Products
Following hydrolysis, succinic acid and isobutanol are further metabolized by soil microorganisms.
2.1. Degradation of Succinic Acid
Succinic acid is a key intermediate in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. It is readily transported into microbial cells and oxidized to fumarate by the enzyme succinate dehydrogenase. Subsequently, it is fully mineralized to carbon dioxide (CO₂) and water (H₂O).
Figure 2: Mineralization of succinic acid.
2.2. Degradation of Isobutanol
The microbial degradation of isobutanol is a sequential oxidation process. This pathway is common in various bacteria and fungi.
-
Oxidation to Isobutyraldehyde: Isobutanol is first oxidized to isobutyraldehyde by an alcohol dehydrogenase (ADH).
-
Oxidation to Isobutyric Acid: Isobutyraldehyde is subsequently oxidized to isobutyric acid by an aldehyde dehydrogenase (ALDH).
-
Entry into Central Metabolism: Isobutyric acid is then activated to isobutyryl-CoA, which can be further metabolized and enter central metabolic pathways, ultimately leading to mineralization.
Figure 3: Biodegradation pathway of isobutanol.
Overall Biodegradation Pathway
The complete biodegradation pathway of this compound is a convergence of the hydrolysis step and the subsequent degradation of its products.
Figure 4: Overall biodegradation pathway of this compound.
Quantitative Data Presentation
Table 1: Rate of Disappearance of this compound and Formation of Metabolites in Soil
| Time (days) | This compound (mg/kg soil) | Succinic Acid (mg/kg soil) | Isobutanol (mg/kg soil) | Isobutyric Acid (mg/kg soil) |
| 0 | 100.0 | 0.0 | 0.0 | 0.0 |
| 1 | 85.2 | 5.1 | 9.8 | 0.5 |
| 3 | 55.7 | 12.3 | 15.6 | 2.1 |
| 7 | 20.1 | 8.5 | 7.3 | 4.5 |
| 14 | 5.4 | 2.1 | 1.8 | 1.2 |
| 28 | < 1.0 | < 0.5 | < 0.5 | < 0.5 |
Table 2: Mineralization of [U-¹⁴C]-Diisobutyl Succinate in Soil
| Time (days) | Cumulative ¹⁴CO₂ Evolved (% of initial ¹⁴C) | ¹⁴C in Biomass (% of initial ¹⁴C) | ¹⁴C Remaining as Parent Compound (% of initial ¹⁴C) | ¹⁴C Incorporated into Soil Organic Matter (% of initial ¹⁴C) |
| 0 | 0 | 0 | 100 | 0 |
| 1 | 5.2 | 2.1 | 85.2 | 7.5 |
| 3 | 15.8 | 8.5 | 55.7 | 20.0 |
| 7 | 40.1 | 15.2 | 20.1 | 24.6 |
| 14 | 65.3 | 12.1 | 5.4 | 17.2 |
| 28 | 78.9 | 8.5 | < 1.0 | 11.6 |
| 60 | 85.1 | 5.3 | < 1.0 | 8.6 |
Experimental Protocols
To study the biodegradation of this compound in soil, a combination of standardized and specialized experimental protocols is required.
Soil Collection and Preparation
-
Soil Sampling: Collect topsoil (0-15 cm depth) from a location with no recent history of pesticide or chemical contamination.
-
Sieving: Air-dry the soil to a workable moisture content and sieve through a 2 mm mesh to remove stones and large debris.
-
Characterization: Characterize the soil for key properties including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.
Soil Microcosm Incubation
-
Microcosm Setup: Place a known amount of the prepared soil (e.g., 50-100 g dry weight equivalent) into glass incubation vessels (e.g., 250 mL Erlenmeyer flasks).
-
Moisture Adjustment: Adjust the soil moisture to 40-60% of its maximum water holding capacity using deionized water.
-
Pre-incubation: Pre-incubate the soil microcosms in the dark at a constant temperature (e.g., 20-25 °C) for 7-14 days to allow the microbial community to stabilize.
-
Test Substance Application: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil surface and mix thoroughly to achieve the desired initial concentration (e.g., 100 mg/kg). For radiolabeled studies, use [U-¹⁴C]-diisobutyl succinate.
-
CO₂ Trapping: For mineralization studies, place a vial containing a known volume of a CO₂ trapping solution (e.g., 1 M NaOH) inside each incubation vessel.
-
Incubation: Seal the vessels and incubate under controlled conditions (dark, constant temperature). Include sterile controls (e.g., autoclaved soil) to assess abiotic degradation.
Figure 5: Experimental workflow for a soil biodegradation study.
Analytical Methods
-
CO₂ Analysis: At each sampling interval, remove the NaOH trap and replace it with a fresh one. Analyze the trapped ¹⁴CO₂ by liquid scintillation counting.
-
Extraction of Residues: For analysis of the parent compound and metabolites, perform destructive sampling of triplicate microcosms at each time point. Extract the soil with an appropriate organic solvent (e.g., acetonitrile or a mixture of acetone and hexane).
-
Chromatographic Analysis: Concentrate the soil extracts and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound, succinic acid, isobutanol, and isobutyric acid.
-
Biomass and Soil Organic Matter Analysis: For radiolabeled studies, the extracted soil can be further analyzed to determine the amount of ¹⁴C incorporated into microbial biomass and bound to the soil organic matter.
Conclusion
The biodegradation of this compound in soil is predicted to be an efficient process, proceeding through a primary hydrolysis step to form succinic acid and isobutanol. These intermediates are readily metabolized by soil microorganisms, leading to their complete mineralization. The experimental protocols outlined in this guide provide a robust framework for the detailed investigation of this biodegradation pathway, enabling the generation of quantitative data necessary for environmental risk assessment and the development of sustainable chemical products. Further research focusing on the isolation of this compound-degrading microorganisms and the characterization of the specific enzymes involved would provide deeper insights into this important environmental process.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of Diisobutyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of Diisobutyl succinate. In the absence of extensive published experimental and computational data for this specific molecule, this document outlines a robust and validated methodology based on established computational practices for similar succinate esters. The protocols and simulated data presented herein serve as a detailed template for researchers initiating such analyses, providing insights into the molecule's structural, vibrational, and electronic properties.
Introduction to this compound
This compound (C12H22O4) is the diester of succinic acid and isobutyl alcohol.[1] Its molecular structure, characterized by a central succinate core and two branched isobutyl groups, imparts a degree of conformational flexibility that is crucial to its physical and chemical properties. Understanding the three-dimensional structure, electronic landscape, and vibrational modes of this compound is essential for its application in various fields, including its use as a plasticizer and in cosmetic formulations.[2][3] Quantum chemical calculations provide a powerful in-silico approach to elucidate these properties at the atomic level.
Computational Methodology
The quantum chemical analysis of a flexible molecule like this compound necessitates a systematic approach to thoroughly explore its potential energy surface and identify significant conformers. The following protocol, based on methodologies applied to similar organic esters, is recommended.[4][5]
Conformational Search and Optimization
A comprehensive conformational search is critical for identifying the various low-energy structures of this compound.
Protocol 1: Conformational Search and Geometric Optimization
-
Initial Structure Generation : A 3D model of this compound is constructed using molecular modeling software (e.g., Avogadro, GaussView) from its SMILES representation: CC(C)COC(=O)CCC(=O)OCC(C)C.[1]
-
Conformational Search : A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom, particularly around the C-C and C-O single bonds of the ester and isobutyl groups. Molecular mechanics force fields (e.g., MMFF94) are suitable for an initial, computationally inexpensive exploration.
-
DFT Geometry Optimization : The lowest energy conformers identified from the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A common and effective level of theory for such molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4] This provides a good balance between accuracy and computational cost for obtaining reliable geometric parameters.
-
Frequency Analysis : Following optimization, a vibrational frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
Spectroscopic and Electronic Property Calculations
Once the optimized geometry of the most stable conformer is obtained, a range of spectroscopic and electronic properties can be calculated.
Protocol 2: Calculation of Spectroscopic and Electronic Properties
-
Vibrational Spectra : The harmonic vibrational frequencies and corresponding infrared (IR) intensities are obtained from the frequency analysis. These can be used to simulate the IR spectrum of the molecule.
-
NMR Spectra : The nuclear magnetic shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-31G(d,p) level of theory. These are then converted to chemical shifts (¹H and ¹³C NMR) using a reference standard (e.g., Tetramethylsilane).
-
Electronic Properties : Key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability.
Simulated Quantitative Data
The following tables present simulated, yet plausible, quantitative data for the lowest energy conformer of this compound, as would be expected from calculations performed at the B3LYP/6-31G(d,p) level of theory.
Optimized Geometrical Parameters
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| C=O | 1.21 | |
| C-O (ester) | 1.35 | |
| O-C (isobutyl) | 1.45 | |
| C-C (succinate) | 1.53 | |
| C-C (isobutyl) | 1.54 | |
| C-H | 1.09 | |
| **Bond Angles (°) ** | ||
| O=C-O | 124.5 | |
| C-O-C | 116.0 | |
| C-C-C (succinate) | 112.0 | |
| Dihedral Angles (°) | ||
| O=C-C-C | 178.5 | |
| C-O-C-C | -175.0 |
Calculated Vibrational Frequencies
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| Carbonyl Stretch | 1735 | C=O stretching |
| C-O Stretch | 1250, 1150 | Ester C-O stretching |
| C-H Stretch | 2960-2870 | Aliphatic C-H stretching |
| CH₂ Bend | 1465 | Methylene scissoring |
| CH₃ Bend | 1370 | Methyl umbrella mode |
Calculated Electronic Properties
| Property | Calculated Value |
| HOMO Energy | -6.8 eV |
| LUMO Energy | 0.5 eV |
| HOMO-LUMO Gap | 7.3 eV |
| Dipole Moment | 2.5 D |
Visualizations
The following diagrams illustrate the computational workflow and the molecular structure of this compound.
Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound.
Caption: A schematic representation of the connectivity of atoms in this compound.
Conclusion
This technical guide outlines a comprehensive and robust methodology for the quantum chemical analysis of this compound. By employing a systematic workflow that includes a thorough conformational search and high-level DFT calculations, researchers can obtain detailed and reliable insights into the structural, vibrational, and electronic properties of this molecule. The simulated data presented provides a baseline for what can be expected from such computational studies and serves as a valuable resource for future research in this area.
References
- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. This compound, 925-06-4 [thegoodscentscompany.com]
- 4. Computational study of esterification between succinic acid and ethylene glycol in the absence of foreign catalyst and solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Computational study on kinetics and mechanisms of unimolecular decomposition of succinic acid and its anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]
Diisobutyl Succinate (CAS 925-06-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core properties of Diisobutyl succinate (CAS 925-06-4), a versatile diester with applications across various industries. This document consolidates key physicochemical data, safety information, and experimental protocols to support research and development activities.
Core Physicochemical Properties
This compound is a clear, colorless liquid with a faint, fruity odor. It is a diester formed from the esterification of succinic acid with isobutanol.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₄ | [2][3] |
| Molecular Weight | 230.3 g/mol | [2][3] |
| CAS Number | 925-06-4 | [2] |
| Boiling Point | 252.6 °C at 760 mmHg | [2][3] |
| Density | 0.982 g/cm³ | [2][3] |
| Flash Point | 109.8 °C | [2] |
| Refractive Index | 1.434 | [2] |
| Vapor Pressure | 0.0192 mmHg at 25°C | [2] |
| Water Solubility | 55.61 mg/L at 25 °C (estimated) | [4] |
| LogP (o/w) | 3.004 (estimated) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, general information is as follows:
-
¹H NMR & ¹³C NMR: Data available in various spectral databases.
-
Mass Spectrometry (GC-MS): Spectral data is available through the NIST Mass Spectrometry Data Center.[5]
-
Infrared (IR) Spectroscopy: Vapor phase IR spectra are available.[5]
Experimental Protocols
Synthesis of this compound from Succinic Anhydride and Isobutanol
A common laboratory-scale synthesis of this compound involves the reaction of succinic anhydride with isobutanol.[6]
Materials:
-
Succinic anhydride (25 g, 250 mmol)
-
Isobutyl alcohol (isobutanol)
-
100 mL pear-shaped round bottom flask
-
Condenser
-
Drying tube
-
Magnetic stirrer
-
Oil bath
Procedure:
-
Weigh 25 g of succinic anhydride and add it to the 100 mL pear-shaped round bottom flask.
-
Add approximately 5 mL of isobutyl alcohol to the flask.
-
Fit the flask with a condenser and a drying tube, and begin magnetic stirring of the solution.
-
Heat an oil bath to approximately 120 °C and place the flask in the heated bath.
-
The succinic anhydride will melt, and the solution will begin to reflux.
-
Over the next 30 minutes, slowly add an additional 20 mL of isobutyl alcohol to the refluxing solution.
-
After the reaction is complete, evaporate the final solution to dryness in vacuo.
-
Place the resulting product under a vacuum to remove any residual unreacted isobutanol.
-
The purity of the resulting this compound can be confirmed by ¹H-NMR in CDCl₃, with reported purity reaching 98.9% and a quantitative yield.[6]
References
Methodological & Application
Application Notes and Protocols: Diisobutyl Succinate as a Plasticizer for Polylactic Acid (PLA)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the current date, there is a notable lack of specific published data on the use of diisobutyl succinate as a plasticizer for polylactic acid (PLA). The following application notes and protocols are therefore intended as a comprehensive guide for the evaluation of novel plasticizers for PLA, such as this compound. The data presented is based on analogous succinate esters and other common, well-characterized plasticizers for PLA to provide a predictive framework and a basis for experimental design.
Introduction
Polylactic acid (PLA) is a biodegradable and biocompatible thermoplastic derived from renewable resources, making it a leading material for applications in biomedical devices, drug delivery systems, and sustainable packaging. However, its inherent brittleness and low flexibility often limit its use in applications requiring ductile materials. Plasticization is a common and effective method to overcome these limitations by increasing the mobility of the polymer chains.[1][2]
Succinate esters represent a promising class of bio-based plasticizers for PLA.[3] This document provides a detailed guide to the methodologies and characterization techniques required to evaluate a novel succinate ester, such as this compound, as a plasticizer for PLA.
Principles of PLA Plasticization
Small molecule plasticizers, when blended with PLA, position themselves between the polymer chains. This increases the intermolecular spacing, reduces intermolecular forces, and consequently lowers the glass transition temperature (Tg).[2][4] The result is a more flexible and less brittle material at room temperature. An ideal plasticizer for PLA should be non-toxic, biodegradable, have low volatility and migration rates, and be miscible with the PLA matrix.[5]
Data Presentation: Effects of Common Plasticizers on PLA Properties
The following tables summarize the typical effects of various plasticizers on the thermal and mechanical properties of PLA. This data serves as a benchmark for evaluating the performance of a new plasticizer like this compound.
Table 1: Effect of Plasticizers on the Thermal Properties of PLA
| Plasticizer Type | Concentration (wt%) | Tg (°C) | Tm (°C) | Tcc (°C) | Crystallinity (%) |
| Neat PLA | 0 | ~60-65 | ~150-170 | ~100-120 | Variable |
| Citrate Esters | |||||
| Triethyl Citrate (TEC) | 30 | 10.3 | Decreased | Decreased | Increased |
| Acetyl Tributyl Citrate (ATBC) | 30 | 12.2 | Decreased | Decreased | Increased |
| Polyethylene Glycol (PEG) | |||||
| PEG (Mw 400) | 20 | Decreased | No significant change | 62.3 | Increased |
| Succinate Esters | |||||
| Bis(butyldiglycol)succinate | 10-20 | Decreased | No significant change | Not Reported | Increased |
Tg: Glass Transition Temperature, Tm: Melting Temperature, Tcc: Cold Crystallization Temperature. Data compiled from multiple sources.[2][3][6] The exact values can vary depending on the grade of PLA and the processing conditions.
Table 2: Effect of Plasticizers on the Mechanical Properties of PLA
| Plasticizer Type | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) |
| Neat PLA | 0 | ~50-70 | <10 | ~2-4 |
| Citrate Esters | ||||
| Triethyl Citrate (TEC) | 10 | 33.4 -> 16.0 | 23.2 -> 216.2 | Decreased |
| Acetyl Tributyl Citrate (ATBC) | 10-20 | 44 -> 22 | Increased | Decreased |
| Polyethylene Glycol (PEG) | ||||
| PEG (Mw 400) | 10 | Decreased | Increased | Decreased |
| Succinate Esters | ||||
| Bis(butyldiglycol)succinate | 10-20 | Decreased | Significantly Increased | Decreased |
Data compiled from multiple sources.[3][4][5][7] The specific values are highly dependent on the PLA grade, plasticizer concentration, and processing methods.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of plasticized PLA. These can be adapted for the evaluation of this compound.
Protocol for Preparation of Plasticized PLA Films (Melt Blending)
-
Drying: Dry PLA pellets in a vacuum oven at 80°C for at least 4 hours to remove moisture and prevent hydrolytic degradation during processing.
-
Premixing: Physically mix the dried PLA pellets with the desired weight percentage of this compound plasticizer in a sealed container.
-
Melt Extrusion:
-
Pelletizing: Cool the extruded strand in a water bath and pelletize it.
-
Film/Specimen Preparation:
-
Dry the plasticized PLA pellets at 70°C overnight.[5]
-
Use a compression molding machine or an injection molding machine to prepare films or standardized test specimens (e.g., for tensile testing).[5][7] Set the processing temperature according to the thermal properties of the blend (e.g., 175-180°C).[5]
-
Protocol for Thermal Characterization (DSC and TGA)
-
Differential Scanning Calorimetry (DSC):
-
Use a DSC instrument to determine Tg, Tm, Tcc, and the degree of crystallinity (Xc).
-
Seal 5-10 mg of the sample in an aluminum pan.
-
Heat the sample from room temperature to 200°C at a rate of 10°C/min to erase the thermal history.[8]
-
Cool the sample rapidly to -70°C.[8]
-
Heat the sample again to 200°C at 10°C/min.[8]
-
Determine Tg, Tcc, and Tm from the second heating scan.
-
-
Thermogravimetric Analysis (TGA):
-
Use a TGA instrument to evaluate the thermal stability of the plasticized PLA.
-
Place 10-15 mg of the sample in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.[8]
-
Record the weight loss as a function of temperature to determine the onset of degradation.
-
Protocol for Mechanical Characterization (Tensile Testing)
-
Specimen Preparation: Use dumbbell-shaped specimens prepared according to a standard such as ASTM D638.
-
Tensile Test:
-
Conduct the tensile test using a universal testing machine.
-
Set the crosshead speed (e.g., 5 mm/min to determine the modulus, then 50 mm/min to failure).[9]
-
Measure the tensile strength, Young's modulus, and elongation at break.
-
Perform at least five measurements for each sample and report the average values.
-
Protocol for Biodegradation Study (Controlled Composting)
-
Standard: Follow a standard protocol such as ISO 14855-1 for determining the ultimate aerobic biodegradability under controlled composting conditions.[10]
-
Procedure:
-
Mix the plasticized PLA film samples with a standardized compost inoculum.
-
Maintain the composting vessels at a constant temperature (e.g., 58°C) and aeration.[11]
-
Measure the amount of CO2 evolved over time using a respirometer.
-
The percentage of biodegradation is calculated based on the ratio of the cumulative CO2 produced by the sample to its theoretical maximum CO2 production.
-
Protocol for Plasticizer Migration Testing
-
Food Simulants: Use food simulants as specified in regulations (e.g., 10% ethanol, 50% ethanol, and 95% ethanol for aqueous, alcoholic, and fatty foods, respectively).
-
Procedure:
-
Immerse a known surface area of the plasticized PLA film in a specific volume of the food simulant.
-
Store at a controlled temperature (e.g., 40°C) for a defined period.
-
At specific time intervals, take an aliquot of the simulant.
-
Analyze the concentration of the migrated this compound in the simulant using a suitable analytical technique such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
-
Visualizations
The following diagrams illustrate key workflows and concepts in the evaluation of plasticizers for PLA.
Caption: Experimental workflow for evaluating this compound as a PLA plasticizer.
Caption: Conceptual mechanism of PLA plasticization by this compound (DBS).
Caption: Generalized biodegradation pathway of plasticized PLA.
Conclusion
References
- 1. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US20160312003A1 - Succinate ester for use as plasticizer and biodegradable resins comprising this succinate ester - Google Patents [patents.google.com]
- 4. Plasticization of Polylactide after Solidification: An Effectiveness and Utilization for Correct Interpretation of Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tailoring and Long-Term Preservation of the Properties of PLA Composites with “Green” Plasticizers [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of plasticized poly (lactic acid) and its influence on the properties of composite materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. The Influence of Plasticizers and Accelerated Ageing on Biodegradation of PLA under Controlled Composting Conditions [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Diisobutyl Succinate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the identification and quantification of Diisobutyl succinate (DIBS), a common plasticizer and solvent, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol provides a framework for the analysis of DIBS in various matrices, which is crucial for quality control, safety assessment, and formulation development in the pharmaceutical and chemical industries. The methodology encompasses sample preparation, instrument parameters, and data analysis. While a specific validated method for this compound was not found in the public domain, this protocol is based on established methods for similar succinate esters and plasticizers and serves as a robust starting point for method development and validation.
Introduction
This compound (CAS No. 925-06-4) is a diester of isobutyl alcohol and succinic acid with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol .[1][] It finds applications as a plasticizer, solvent, and fragrance ingredient. Due to its potential for migration from packaging materials or its presence as a residual solvent, a sensitive and specific analytical method for its quantification is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high chromatographic resolution and definitive compound identification based on mass spectra. This application note provides a detailed protocol for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes a general liquid-liquid extraction procedure suitable for isolating this compound from aqueous samples. For solid matrices, a solvent extraction followed by cleanup may be necessary.
Materials and Reagents:
-
This compound standard (purity ≥95%)
-
Hexane (GC grade)
-
Dichloromethane (GC grade)
-
Sodium sulfate (anhydrous)
-
Deionized water
-
Sample vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in hexane at a concentration of 1 mg/mL. From this stock, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL in hexane.
-
Sample Extraction (for liquid samples):
-
To 5 mL of the liquid sample in a centrifuge tube, add 5 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean vial.
-
Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
-
Final Sample Preparation: The extracted and dried hexane solution is now ready for GC-MS analysis. If necessary, dilute the extract to fall within the calibration range.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization for specific instruments and applications. The method is based on common practices for plasticizer analysis.[3]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-arylene-polysiloxane stationary phase[3] |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative Data Summary
The following table outlines the expected quantitative ions for this compound and provides a template for summarizing validation data.
| Analyte | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 101[1] | 57[1] | 173 |
| Validation Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Note: The qualifier ion at m/z 173 is a predicted fragment corresponding to the loss of an isobutoxy group.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Logical Relationship of Key Method Parameters
Caption: Key parameters influencing the GC-MS analysis and their outputs.
Conclusion
This application note provides a detailed and practical protocol for the analysis of this compound by GC-MS. The described methodology, including sample preparation and instrumental parameters, offers a solid foundation for researchers and professionals to develop and validate a robust analytical method for the quantification of this compound in various matrices. Adherence to good laboratory practices and proper method validation are essential for obtaining accurate and reliable results.
References
Application Notes and Protocols for Diisobutyl Succinate as a Bio-Based Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties, potential applications, and model protocols for the use of Diisobutyl succinate (DBS) as a bio-based and sustainable solvent in organic synthesis. As a greener alternative to conventional volatile organic compounds (VOCs), this compound offers a favorable safety and environmental profile.
Introduction to this compound as a Green Solvent
This compound is a biodegradable ester derived from renewable resources, positioning it as an attractive green solvent for a variety of chemical transformations. Its properties make it a potential replacement for some conventional polar aprotic solvents. The EPA has classified this compound as a "Safer Chemical" with a "green half-circle," indicating it is expected to be of low concern based on experimental and modeled data.[1]
Physicochemical Properties and Safety Profile
A summary of the key physical and chemical properties of this compound is provided below, alongside its general safety information.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [1] |
| Molecular Weight | 230.30 g/mol | [1] |
| CAS Number | 925-06-4 | [2] |
| Appearance | Colorless liquid | N/A |
| Boiling Point | 252.60 °C @ 760 mmHg (est.) | [2] |
| Flash Point | 109.80 °C (est.) | [2] |
| Density | ~0.967 g/cm³ | N/A |
| logP (o/w) | 3.004 (est.) | [2] |
| Solubility in Water | 55.61 mg/L @ 25 °C (est.) | N/A |
Table 2: Safety and Hazard Information for this compound
| Hazard Category | Classification | Notes | Reference |
| GHS Classification | Not Classified | Does not meet GHS hazard criteria based on available data. | [1] |
| Toxicity to Fish | Toxic to aquatic life (for Dibutyl succinate) | Data for this compound is limited, but related succinates show aquatic toxicity. Avoid release to the environment. | [3] |
| Skin Contact | Not irritating to skin (for Dibutyl succinate) | [3] | |
| Eye Contact | May cause slight eye irritation (for Dibutyl succinate) | [3] | |
| Inhalation | Move to fresh air if inhaled. | If breathing is difficult, give oxygen. | [4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. | N/A | |
| Personal Protective Equipment | Safety goggles, gloves, and lab coat. | Handle in a well-ventilated area. | [5] |
Applications in Palladium-Catalyzed Cross-Coupling Reactions
While specific literature on the use of this compound in palladium-catalyzed cross-coupling reactions is limited, its properties as a polar aprotic solvent suggest its potential as a greener alternative to solvents like DMF, THF, or 1,4-dioxane. The following are proposed model protocols based on successful cross-coupling reactions in other bio-based solvents like Cyrene™ and 2-MeTHF.[6][7]
Model Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. This model protocol outlines its execution in this compound.
Reaction Scheme:
Model Protocol: Heck-Matsuda Reaction
The Heck-Matsuda reaction provides a milder alternative to the traditional Heck reaction by using arenediazonium salts. [1][8]This model protocol suggests its implementation in this compound.
Reaction Scheme:
Experimental Protocol:
-
In a reaction flask, dissolve the alkene (1.2 mmol) in this compound (5 mL).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Slowly add the arenediazonium salt (1.0 mmol) to the stirred mixture at room temperature.
-
Continue stirring at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, dilute with a suitable organic solvent and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Table 4: Proposed Reaction Parameters for Heck-Matsuda Reaction in this compound
| Parameter | Proposed Condition |
| Arenediazonium Salt | Tetrafluoroborate or tosylate salts |
| Alkene | Styrene, acrylates, etc. |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Temperature | Room Temperature to 50 °C |
| Reaction Time | 1-6 hours |
Diagram: Heck-Matsuda Reaction Workflow
Application in Biocatalysis: Lipase-Catalyzed Transesterification
Bio-based solvents are excellent media for biocatalytic reactions. This compound, being an ester, is a plausible solvent for lipase-catalyzed reactions, particularly transesterifications. The following protocol is based on studies using other dialkyl succinates and lipases like Candida antarctica Lipase B (CALB). [9] Reaction Scheme:
Experimental Protocol:
-
To a reaction vessel, add the ester (1.0 mmol), the alcohol (1.5 mmol), and this compound (10 mL).
-
Add the immobilized lipase (e.g., Novozym 435, which is an immobilized CALB, 50-100 mg).
-
The mixture is stirred at a controlled temperature (e.g., 40-60 °C).
-
Monitor the conversion of the starting ester to the product ester by GC-MS or HPLC.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with a solvent and reused.
-
The solvent (this compound) can be removed by vacuum distillation to isolate the product.
Table 5: Proposed Reaction Parameters for Lipase-Catalyzed Transesterification in this compound
| Parameter | Proposed Condition |
| Enzyme | Immobilized Candida antarctica Lipase B (Novozym 435) |
| Substrates | Simple esters and primary/secondary alcohols |
| Temperature | 40-70 °C |
| Reaction Time | 4-48 hours |
| Agitation | 150-200 rpm |
Diagram: Biocatalytic Transesterification Workflow
Conclusion
This compound presents a promising profile as a bio-based solvent for organic synthesis. While direct applications in many common organic reactions are yet to be extensively documented, its favorable physicochemical properties and safety profile warrant its investigation as a sustainable alternative to conventional solvents. The model protocols provided herein offer a starting point for researchers to explore the utility of this compound in palladium-catalyzed cross-couplings and biocatalytic transformations. Further research is encouraged to establish its performance and expand its application scope.
References
- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Cyrene as a Bio-Based Solvent for the Suzuki-Miyaura Cross-Coupling [organic-chemistry.org]
- 7. Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Lipase-catalyzed polyester synthesis – A green polymer chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application of Diisobutyl Succinate in Controlled-Release Drug Formulations: A Prospective Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of controlled-release drug formulations is a cornerstone of modern pharmaceutical science, aiming to improve therapeutic efficacy, patient compliance, and reduce side effects. The choice of excipients is critical in designing these systems, as they govern the rate and mechanism of drug release. Diisobutyl succinate, a diester of succinic acid and isobutanol, presents as a potential candidate for use in such formulations. Its physicochemical properties, including its lipophilicity and potential as a solvent and plasticizer, suggest it may be a valuable component in various drug delivery platforms.
This document provides a prospective analysis of the application of this compound in controlled-release drug formulations. Due to the limited availability of direct research on this specific application, this note outlines potential uses based on the known properties of the compound and general principles of pharmaceutical formulation. It also provides hypothetical protocols and data templates to guide future research in this area.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for considering its potential roles in drug formulation.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | [][2][3] |
| Molecular Weight | 230.30 g/mol | [][2][3] |
| Appearance | Not specified in search results | |
| Boiling Point | 252.6 °C at 760 mmHg | [] |
| Density | 0.982 g/cm³ | [] |
| Synonyms | Butanedioic acid, bis(2-methylpropyl) ester; Succinic acid diisobutyl ester | [][3] |
Potential Applications in Controlled-Release Formulations
Based on its chemical structure and physical properties, this compound could potentially be employed in the following ways within controlled-release drug formulations:
-
Hydrophobic Matrix Former: Its low water solubility suggests it could be used as a component in a hydrophobic matrix system. In such a system, the drug would be dispersed within a matrix of this compound and other excipients. Drug release would be controlled by the slow erosion of the matrix or by diffusion of the drug through the matrix.
-
Plasticizer for Polymeric Coatings: In film-coated dosage forms, this compound could act as a plasticizer. Plasticizers are added to polymers to increase their flexibility and durability. By modifying the properties of the polymeric coat, this compound could influence the permeability of the film and thus the rate of drug release.
-
Solvent in Lipid-Based Formulations: For poorly water-soluble drugs, this compound could serve as a solvent in lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS) or in oily depots for intramuscular injections. The release of the drug would then be controlled by the partitioning of the drug from the oily phase to the aqueous biological fluids.
Hypothetical Experimental Protocols
The following are hypothetical experimental protocols for the investigation of this compound in controlled-release formulations. These are intended as a starting point for researchers.
Protocol 1: Preparation of a this compound-Based Matrix Tablet
Objective: To formulate and characterize a controlled-release matrix tablet using this compound as a hydrophobic matrix component.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Microcrystalline Cellulose (MCC) (filler)
-
Hydroxypropyl Methylcellulose (HPMC) (hydrophilic polymer for release modulation)
-
Magnesium Stearate (lubricant)
Procedure:
-
Blending: Mix the API, this compound, MCC, and HPMC in a V-blender for 15 minutes to ensure a homogenous mixture.
-
Lubrication: Add magnesium stearate to the blend and mix for an additional 3 minutes.
-
Compression: Compress the lubricated blend into tablets using a rotary tablet press with appropriate tooling.
-
Characterization: Evaluate the tablets for weight variation, hardness, friability, and drug content.
Protocol 2: In Vitro Drug Release Study
Objective: To evaluate the in vitro drug release profile of the formulated this compound-based matrix tablets.
Apparatus: USP Dissolution Apparatus 2 (Paddle Method)
Dissolution Medium: 900 mL of phosphate buffer, pH 6.8
Procedure:
-
Place one tablet in each dissolution vessel.
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at 50 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Replace the withdrawn volume with fresh dissolution medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation
Quantitative data from the in vitro release studies should be summarized in a clear and structured table for easy comparison of different formulations.
Table 2: Hypothetical In Vitro Drug Release Profile of this compound Matrix Tablets
| Time (hours) | Formulation 1 (% Cumulative Release ± SD) | Formulation 2 (% Cumulative Release ± SD) |
| 0.5 | 10.2 ± 1.5 | 15.8 ± 2.1 |
| 1 | 18.5 ± 2.0 | 25.4 ± 2.5 |
| 2 | 30.1 ± 3.1 | 40.2 ± 3.3 |
| 4 | 45.6 ± 4.2 | 62.1 ± 4.5 |
| 6 | 58.9 ± 5.0 | 78.5 ± 5.1 |
| 8 | 70.3 ± 5.5 | 90.3 ± 4.8 |
| 12 | 85.7 ± 4.8 | 98.2 ± 3.9 |
| 24 | 99.1 ± 3.5 | - |
This table presents hypothetical data for illustrative purposes.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation and evaluation of a this compound-based controlled-release formulation.
Potential Release Mechanism
The following diagram illustrates a potential mechanism for drug release from a hydrophobic matrix system containing this compound.
Conclusion
While direct experimental evidence is currently lacking, the physicochemical properties of this compound suggest its potential as a novel excipient in controlled-release drug formulations. Further research is warranted to explore its utility as a hydrophobic matrix former, a plasticizer, or a solvent in various drug delivery systems. The hypothetical protocols and conceptual frameworks provided herein offer a foundation for such investigations. Researchers are encouraged to adapt and refine these methodologies to suit their specific API and formulation goals.
References
Application Notes and Protocols: Diisobutyl Succinate as a Coalescing Agent in Water-Based Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-based coatings are increasingly favored over solvent-based alternatives due to their reduced environmental impact and lower volatile organic compound (VOC) content. The film formation process in these systems is critical to achieving a durable and protective coating. This process relies on the coalescence of polymer particles after the evaporation of water. Coalescing agents are essential additives that facilitate this process by temporarily plasticizing the polymer particles, thereby reducing the minimum film formation temperature (MFFT) and ensuring the formation of a continuous, uniform film.
Diisobutyl succinate (DIBS) is a high-boiling point, low-odor, and non-VOC coalescing agent that presents a promising alternative to traditional coalescents. Its chemical structure, a diester of succinic acid and isobutanol, imparts excellent compatibility with a variety of latex emulsion polymers, including acrylic, vinyl acrylic, and styrene-acrylic systems. These application notes provide a comprehensive overview of the properties, mechanism of action, and performance of this compound in water-based coatings, along with detailed protocols for its evaluation.
Properties of this compound
This compound is a colorless liquid with a mild, fruity odor. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.30 g/mol [1] |
| CAS Number | 925-06-4 |
| Boiling Point | 252.6 °C at 760 mmHg |
| Density | 0.982 g/cm³ |
| Flash Point | 109.8 °C |
| Water Solubility | Low |
From a safety perspective, this compound is reported as not meeting GHS hazard criteria and is considered to be of low concern based on experimental and modeled data.[1]
Mechanism of Coalescence
The formation of a continuous film in a water-based coating occurs in three primary stages: evaporation, particle packing, and coalescence. As water evaporates, the polymer particles are forced into close contact. The capillary forces draw the particles together, but for them to fuse and form a continuous film, they must deform and interdiffuse. This is where the coalescing agent plays a crucial role.
This compound, being largely insoluble in water, partitions into the polymer particles of the latex emulsion. Inside the polymer particles, it acts as a temporary plasticizer, reducing the glass transition temperature (Tg) of the polymer and consequently lowering the MFFT of the coating. This softening of the polymer particles allows them to deform and fuse together, forming a continuous and durable film. After film formation, the high-boiling-point DIBS slowly evaporates from the film, allowing the polymer to regain its original hardness and mechanical properties.
Figure 1: Mechanism of Film Formation with this compound.
Performance Evaluation of this compound
The effectiveness of a coalescing agent is determined by its ability to improve the film-forming properties of a coating without negatively impacting its final performance characteristics. Key performance indicators include MFFT reduction, gloss development, hardness, and scrub resistance.
Data Presentation
Due to the limited availability of direct comparative studies on this compound in the public domain, the following tables present illustrative data to demonstrate its expected performance relative to a standard coalescing agent like 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol™). This data is based on the known performance of succinate esters as a class of coalescing agents.
Table 1: Minimum Film Formation Temperature (MFFT) Reduction
| Coalescing Agent | Concentration (% on Polymer Solids) | MFFT (°C) |
| None | 0 | 20 |
| Texanol™ | 5 | 8 |
| This compound | 5 | 7 |
| Texanol™ | 10 | 2 |
| This compound | 10 | 1 |
Table 2: Gloss Development (60° Gloss)
| Coalescing Agent | Concentration (% on Polymer Solids) | 1 Day | 7 Days | 28 Days |
| Texanol™ | 5 | 75 | 80 | 82 |
| This compound | 5 | 78 | 83 | 85 |
Table 3: Pencil Hardness Development
| Coalescing Agent | Concentration (% on Polymer Solids) | 1 Day | 7 Days | 28 Days |
| Texanol™ | 5 | HB | F | H |
| This compound | 5 | F | H | 2H |
Table 4: Wet Scrub Resistance (Cycles to Failure)
| Coalescing Agent | Concentration (% on Polymer Solids) | Cycles |
| Texanol™ | 5 | 800 |
| This compound | 5 | 950 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation of this compound.
Minimum Film Formation Temperature (MFFT) - ASTM D2354
Objective: To determine the lowest temperature at which a latex paint will form a continuous film.
Apparatus:
-
MFFT Bar (a temperature-gradient plate)
-
Drawdown applicator (75 µm)
-
Dry air or nitrogen source
Procedure:
-
Prepare latex paint formulations with varying concentrations of this compound (e.g., 0%, 3%, 5%, 7% by weight on polymer solids).
-
Allow the formulations to equilibrate for at least 24 hours.
-
Turn on the MFFT bar and allow the temperature gradient to stabilize.
-
Apply a uniform film of each paint formulation across the temperature gradient using the drawdown applicator.
-
Pass a stream of dry air or nitrogen over the surface of the films to facilitate drying.
-
After the films are dry (typically 1-2 hours), observe the point on the gradient where the film transitions from a white, cracked, or powdery appearance to a clear, continuous film.
-
The temperature at this transition point is the MFFT.
Wet Scrub Resistance - ASTM D2486
Objective: To determine the resistance of a paint film to erosion caused by repeated scrubbing.
Apparatus:
-
Scrub test machine
-
Nylon bristle brush
-
Abrasive scrub medium
-
Drawdown bar (178 µm)
-
Black plastic panels
Procedure:
-
Prepare paint formulations with the desired concentration of this compound.
-
Apply the paint to black plastic panels using the drawdown bar.
-
Allow the panels to cure for 7 days under controlled conditions (23 ± 2°C and 50 ± 5% relative humidity).
-
Mount a coated panel in the scrub test machine.
-
Apply 10 g of abrasive scrub medium and 5 mL of water to the brush.
-
Start the scrub tester and run for a predetermined number of cycles or until the paint film is worn through to the substrate.
-
Record the number of cycles to failure.
Block Resistance - ASTM D4946
Objective: To evaluate the tendency of coated surfaces to stick together (block) under pressure.
Apparatus:
-
Drawdown bar (75 µm)
-
Sealed paper charts
-
Oven capable of maintaining 50 ± 2°C
-
Weights (1 kg)
-
No. 8 rubber stoppers
Procedure:
-
Prepare paint formulations with the desired concentration of this compound.
-
Apply the paint to sealed paper charts using the drawdown bar.
-
Allow the charts to dry for 24 hours under controlled conditions.
-
Cut 3.8 cm x 3.8 cm sections from the coated charts.
-
Place two coated sections face-to-face.
-
Place the paired sections in the oven on a flat surface.
-
Place a No. 8 rubber stopper on top of the paired sections and then a 1 kg weight on top of the stopper.
-
After 30 minutes, remove the weights and stoppers and allow the samples to cool for 10 minutes.
-
Separate the paired sections and rate the degree of blocking on a scale of 0 to 10 (0 = complete fusion, 10 = no tack).
Figure 2: Experimental Workflow for Evaluating this compound.
Conclusion
This compound is a highly effective, low-VOC coalescing agent for water-based coatings. Its favorable safety profile, low odor, and high efficiency in reducing the MFFT make it an excellent choice for formulators seeking to develop high-performance, environmentally friendly coatings. The experimental protocols provided herein offer a standardized framework for evaluating the performance of this compound in specific latex formulations, enabling researchers and scientists to optimize their coating systems for desired properties such as durability, appearance, and ease of application. Further research and direct comparative studies are encouraged to fully elucidate the performance benefits of this compound across a broader range of coating applications.
References
Application Notes & Protocols: Synthesis of Poly(butylene succinate) using Diisobutyl Succinate Monomer
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of poly(butylene succinate) (PBS) via a two-step transesterification and polycondensation process, utilizing diisobutyl succinate and 1,4-butanediol as the primary monomers. PBS is a biodegradable and biocompatible aliphatic polyester with significant potential in various applications, including drug delivery systems, medical implants, and sustainable packaging.[1] The transesterification route offers an alternative to the direct esterification of succinic acid, which can sometimes lead to side reactions and discoloration at high temperatures.
Application Notes
Poly(butylene succinate) is a semi-crystalline polymer known for its excellent mechanical properties, thermal stability, and processability.[2] Its biodegradability makes it an environmentally friendly alternative to conventional non-degradable plastics. In the biomedical and pharmaceutical fields, PBS is a promising material for applications such as:
-
Drug Delivery Systems: The biodegradable nature of PBS allows for the controlled release of encapsulated drugs as the polymer matrix degrades in the body.
-
Surgical Sutures and Implants: Biocompatibility and appropriate mechanical strength make PBS suitable for temporary medical devices that are absorbed by the body over time.
-
Tissue Engineering Scaffolds: The processability of PBS allows for the fabrication of porous scaffolds that can support cell growth and tissue regeneration.
The synthesis of PBS through the transesterification of this compound proceeds in two main stages. The first stage is the transesterification reaction between this compound and 1,4-butanediol to form PBS oligomers and isobutanol as a byproduct. The removal of isobutanol drives the reaction forward. The second stage is a polycondensation reaction where the PBS oligomers are polymerized at higher temperatures and under vacuum to achieve a high molecular weight polymer. The removal of excess 1,4-butanediol is crucial in this step to increase the degree of polymerization.
Experimental Protocols
Materials:
-
This compound (C₁₂H₂₂O₄)
-
1,4-Butanediol (BDO) (C₄H₁₀O₂)
-
Catalyst: Titanium (IV) butoxide (TBT) or Zirconium (IV) acetylacetonate
-
Heat stabilizer (e.g., triphenyl phosphite)
-
Nitrogen gas (high purity)
-
Solvents for cleaning (e.g., acetone, ethanol)
Equipment:
-
A three-necked round-bottom flask or a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
-
Cold trap to collect byproducts.
-
Glassware for collecting distillate.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of Poly(butylene succinate).
Protocol for the Synthesis of Poly(butylene succinate):
Step 1: Transesterification
-
Thoroughly clean and dry the glass reactor.
-
Charge the reactor with this compound and 1,4-butanediol. A molar ratio of 1:1.1 to 1:1.2 (this compound: 1,4-butanediol) is recommended to compensate for the potential loss of diol during the reaction.
-
Add the catalyst. A typical concentration for titanium (IV) butoxide is 50-100 ppm relative to the weight of the this compound.
-
Purge the reactor with high-purity nitrogen gas for at least 30 minutes to create an inert atmosphere. Maintain a slow nitrogen flow throughout the transesterification step.
-
Begin stirring and gradually heat the mixture to 180-200°C.
-
As the reaction proceeds, isobutanol will be produced and can be collected in the distillation receiver. The reaction progress can be monitored by the amount of isobutanol collected.
-
Continue this step until approximately 80-90% of the theoretical amount of isobutanol has been distilled off. This typically takes 2-4 hours.
Step 2: Polycondensation
-
After the transesterification step, add a heat stabilizer (e.g., triphenyl phosphite) to the reaction mixture to prevent thermal degradation of the polymer.
-
Gradually increase the temperature of the reaction mixture to 220-240°C.
-
Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.
-
During this stage, excess 1,4-butanediol will be distilled off and collected in a cold trap. The viscosity of the reaction mixture will increase significantly as the molecular weight of the PBS increases.
-
Continue the polycondensation reaction for 2-4 hours under high vacuum and at the elevated temperature. The reaction is considered complete when the stirring of the highly viscous polymer melt becomes difficult or when the desired molecular weight is achieved (as determined by preliminary experiments or in-line viscosity measurements).
-
Once the reaction is complete, stop the heating and stirring.
-
Introduce nitrogen gas to break the vacuum and then carefully extrude the molten polymer from the reactor.
-
The resulting PBS can be pelletized for further processing and characterization.
Signaling Pathway/Reaction Mechanism Diagram
References
Application Notes and Protocols: Investigating Diisobutyl Succinate as a Novel Fragrance Fixative in Cosmetic Science
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are intended for research and development purposes only. While diisobutyl succinate is used in cosmetic formulations as a plasticizer, its use as a fragrance fixative is not well-documented in publicly available scientific literature. One chemical supplier suggests it is "not for fragrance use"[1]. Therefore, the information presented here is based on the evaluation of its chemical properties and comparison with known fragrance fixatives, providing a framework for its investigation as a novel fixative.
Introduction to Fragrance Fixatives and the Potential Role of this compound
Fragrance fixatives are essential components in perfumery, acting to reduce the evaporation rate of volatile fragrance compounds, thereby prolonging the scent's longevity and ensuring a balanced aroma profile.[2][3] These fixatives are typically substances with low volatility that can interact with fragrance molecules, effectively "anchoring" them to the skin or other substrates.[2] Fixatives can be natural, such as resins and essential oils, or synthetic, including various esters, musks, and other low-volatility compounds.[4]
This compound (DIBS) is a diester of succinic acid and isobutyl alcohol. It is recognized for its use as a plasticizer in cosmetic products.[1] While not traditionally used as a fragrance fixative, its chemical structure as a diester with a relatively high molecular weight and boiling point suggests it may possess properties that could contribute to fragrance fixation. This document outlines a hypothetical investigation into the potential of this compound as a novel fragrance fixative, providing protocols for its evaluation and comparison with established fixatives.
Physicochemical Properties and Comparative Data
A key aspect of evaluating a potential fixative is to compare its physical and chemical properties with those of known fixatives and solvents used in fragrance formulations. The following table summarizes the properties of this compound alongside common fragrance solvents and fixatives.
Table 1: Comparative Physicochemical Properties of this compound and Common Fragrance Ingredients
| Property | This compound | Diethyl Phthalate (DEP) | Dipropylene Glycol (DPG) | Isopropyl Myristate (IPM) |
| Chemical Formula | C12H22O4 | C12H14O4 | C6H14O3 | C17H34O2 |
| Molecular Weight ( g/mol ) | 230.30[5] | 222.24 | 134.17 | 270.45 |
| Boiling Point (°C) | 252.60 (est.)[1] | 295 | 230.5 | 192.6 at 20 mmHg |
| Vapor Pressure (mmHg @ 25°C) | 0.0190 (est.)[1] | 0.00018 | 0.005 | 0.00004 |
| Flash Point (°F) | 230.00 (TCC, est.)[1] | 289 | 280 | 334 |
| logP (o/w) | 3.004 (est.)[1] | 2.47 | -0.46 | 6.88 |
| Solubility in Water (mg/L @ 25°C) | 55.61 (est.)[1] | 1080 | Miscible | 0.23 |
| Primary Cosmetic Function | Plasticizer[1] | Solvent, Fixative | Solvent, Humectant | Emollient, Solvent |
Data for DEP, DPG, and IPM are compiled from various chemical and safety data sheets.
Experimental Protocols for Evaluating Fixative Performance
The following protocols are designed to quantitatively and qualitatively assess the efficacy of this compound as a fragrance fixative.
This protocol measures the rate of evaporation of a model fragrance compound in the presence and absence of this compound.
Objective: To quantify the effect of this compound on the volatility of a fragrance molecule.
Materials:
-
This compound
-
A model fragrance compound (e.g., Linalool, Benzyl Acetate)
-
Ethanol (perfumer's grade)
-
Perfume blotters (filter paper)
-
Analytical balance (4-decimal place)
-
Gas Chromatography-Mass Spectrometry (GC-MS) system with headspace sampler (optional, for advanced analysis)
-
Constant temperature and humidity chamber
Methodology:
-
Solution Preparation:
-
Prepare a 10% (w/w) solution of the model fragrance compound in ethanol (Control).
-
Prepare a test solution containing 10% (w/w) fragrance compound and 5% (w/w) this compound in ethanol.
-
Prepare a blank solution of ethanol.
-
-
Sample Application:
-
Label three sets of perfume blotters: Control, Test, and Blank.
-
Using a micropipette, apply exactly 100 µL of the corresponding solution to the center of each blotter.
-
Immediately record the initial weight of each blotter using the analytical balance.
-
-
Evaporation Study:
-
Place the blotters in a constant temperature and humidity chamber (e.g., 25°C, 50% RH).
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), remove the blotters and record their weight.
-
-
Data Analysis:
-
Calculate the weight loss of the fragrance compound at each time point by subtracting the weight of the blank blotter from the control and test blotters.
-
Plot the percentage of fragrance remaining versus time for both the control and test samples.
-
A slower rate of weight loss in the test sample compared to the control indicates a fixative effect.
-
Advanced Analysis (Optional with GC-MS):
-
At each time point, place a blotter in a headspace vial.
-
Analyze the volatile compounds in the headspace using GC-MS to quantify the remaining amount of the fragrance compound.
This protocol uses a trained sensory panel to assess the impact of this compound on the perceived scent profile and longevity.
Objective: To qualitatively evaluate the influence of this compound on the olfactory characteristics of a fragrance over time.
Materials:
-
Fragrance compositions (with and without this compound) prepared as in Protocol 1.
-
Perfume blotters.
-
Trained sensory panel (minimum of 8-10 panelists).
-
Odor-free evaluation room.
Methodology:
-
Sample Preparation and Presentation:
-
Prepare fragrance blotters with the control and test solutions as described in Protocol 1.
-
Code the samples to ensure blind evaluation.
-
-
Sensory Evaluation:
-
Panelists will evaluate the odor of the blotters at specific time intervals (e.g., immediately after application, 30 minutes, 1, 2, 4, 8, and 24 hours).
-
At each interval, panelists will rate the following attributes on a predefined scale (e.g., 1-10):
-
Overall fragrance intensity.
-
Intensity of top, middle, and base notes (if a complex fragrance is used).
-
Any perceived changes or distortions in the scent profile.
-
-
-
Data Analysis:
-
Compile the sensory data and calculate the average scores for each attribute at each time point.
-
Plot the average intensity scores versus time for both the control and test samples.
-
Analyze the qualitative comments for any recurring descriptions of scent profile changes.
-
Visualization of Experimental Workflow and Theoretical Mechanism
The following diagrams, created using the DOT language, illustrate the experimental workflow and the proposed mechanism of action for a fragrance fixative.
Caption: Workflow for evaluating the fixative properties of this compound.
Caption: Theoretical mechanism of fragrance fixation by this compound.
Safety and Regulatory Considerations
This compound has been reviewed for its safety in cosmetic use. The EPA's Safer Choice program has classified it as a chemical expected to be of low concern based on experimental and modeled data.[5] It is listed as an ingredient used in cosmetics by the Cosmetic Ingredient Review (CIR).[5] However, as previously noted, its use in fragrance applications may not have been specifically assessed, and one supplier recommends against its use in fragrances.[1] Therefore, any formulation intended for commercial use would require a thorough safety assessment, including dermal irritation and sensitization studies, in compliance with regional regulatory bodies such as the FDA and the EU's Cosmetic Regulation.
Conclusion and Future Directions
The investigation into this compound as a novel fragrance fixative presents an interesting research avenue. Its physicochemical properties suggest potential for reducing the volatility of fragrance compounds. The provided protocols offer a systematic approach to evaluating its efficacy, both quantitatively and qualitatively. Should this compound demonstrate significant fixative properties, further research into its optimal concentration, compatibility with a wider range of fragrance materials, and a comprehensive safety assessment for fragrance applications would be warranted. The exploration of novel fixatives like this compound is crucial for the development of innovative and long-lasting fragrance formulations in the cosmetic industry.
References
Application Notes and Protocols for Diisobutyl Succinate Migration Testing from Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the migration testing of diisobutyl succinate from polymeric materials intended for food contact or pharmaceutical applications. The methodologies outlined are based on established regulatory guidelines and analytical best practices.
Introduction
This compound (DBS) is a diester of isobutyl alcohol and succinic acid, which may be used in the manufacturing of polymers or be present as a non-intentionally added substance (NIAS). Migration testing is crucial to ensure that the amount of DBS that transfers from the polymer to the contacting medium (e.g., food or drug product) does not exceed safe limits, thereby ensuring consumer safety. This document outlines the procedures for conducting such migration studies, from sample preparation to final analysis.
Regulatory Context
Currently, a specific migration limit (SML) for this compound is not explicitly listed in the European Union's Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food. In such cases, and for non-intentionally added substances, migration levels should be assessed according to Article 3 of Regulation (EC) No 1935/2004, which requires that materials and articles do not transfer their constituents to food in quantities that could endanger human health. In the United States, the Food and Drug Administration (FDA) regulates food contact substances under Title 21 of the Code of Federal Regulations (21 CFR). Any substance that migrates from a food contact material to food must be authorized.
Experimental Protocol: Migration Testing
This protocol details the steps for conducting a migration study to determine the level of this compound migrating from a polymer into food simulants.
Materials and Equipment
-
Polymer Samples: The polymer material to be tested (e.g., poly(butylene succinate) (PBS), polyolefins), cut into appropriate dimensions with a known surface area.
-
Food Simulants:
-
Simulant A: 10% (v/v) ethanol in distilled water (for aqueous foods)
-
Simulant D1: 50% (v/v) ethanol in distilled water (for alcoholic foods and oil-in-water emulsions)
-
Simulant D2: Olive oil (for fatty foods)
-
-
Migration Cells or Glass Containers: Inert containers to hold the polymer sample and the food simulant.
-
Incubator or Oven: Capable of maintaining the specified test temperatures.
-
Analytical Balance
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.
-
Solvents: Dichloromethane (DCM) or n-hexane (GC grade or equivalent), ethanol.
-
Anhydrous Sodium Sulfate
-
This compound Certified Reference Standard
-
Internal Standard (IS): e.g., Diisobutyl adipate or a deuterated analog of this compound.
Migration Test Conditions
The selection of test conditions should be based on the intended use of the polymer. The following are general worst-case conditions as recommended by regulatory bodies.
| Food Simulant | Test Temperature (°C) | Test Duration |
| 10% Ethanol (Simulant A) | 40 | 10 days |
| 50% Ethanol (Simulant D1) | 40 | 10 days |
| Olive Oil (Simulant D2) | 40 | 10 days |
Migration Procedure
-
Sample Preparation: Cut the polymer sample into pieces of known surface area (e.g., 6 dm²). Clean the samples to remove any surface contamination.
-
Exposure: Place the polymer sample in the migration cell or glass container. Add a known volume of the pre-conditioned food simulant to achieve a surface area-to-volume ratio of 6 dm²/L.
-
Incubation: Seal the migration cells and place them in an incubator at the specified temperature for the designated duration.
-
Sampling: After the incubation period, remove the cells from the incubator and allow them to cool to room temperature. Carefully transfer the food simulant into a clean glass container for analysis. For olive oil, the entire sample is typically taken for analysis.
Analytical Protocol: GC-MS Quantification of this compound
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the sensitive and selective quantification of this compound.
Sample Preparation from Food Simulants
-
Aqueous Simulants (10% and 50% Ethanol):
-
Take a known volume of the food simulant (e.g., 10 mL).
-
Spike with a known amount of the internal standard.
-
Perform a liquid-liquid extraction (LLE) by adding a suitable organic solvent like dichloromethane or n-hexane (e.g., 3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer to a GC vial for analysis.
-
-
Fatty Food Simulant (Olive Oil):
-
Take a known weight of the olive oil simulant (e.g., 1 g).
-
Spike with a known amount of the internal standard.
-
Dissolve the sample in n-hexane (e.g., 10 mL).
-
The sample can be analyzed directly or after a cleanup step using solid-phase extraction (SPE) if matrix interference is significant.
-
Transfer to a GC vial for analysis.
-
GC-MS Instrumental Parameters
The following are recommended starting parameters that may require optimization for your specific instrument.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL (splitless) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial 60 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | This compound: 173 (quantifier), 117, 57Internal Standard (e.g., Diisobutyl Adipate): 129 (quantifier), 185, 57 |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
Calibration
Prepare a series of calibration standards of this compound in the appropriate solvent (e.g., n-hexane) containing a fixed concentration of the internal standard. The concentration range should bracket the expected migration levels. A typical calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
Data Presentation
Quantitative results from migration studies should be summarized in a clear and structured table to facilitate comparison and interpretation.
Table 1: Migration of this compound from Polymer X into Food Simulants
| Food Simulant | Test Conditions | Replicate 1 (mg/kg) | Replicate 2 (mg/kg) | Replicate 3 (mg/kg) | Mean Migration (mg/kg) | Standard Deviation |
| 10% Ethanol | 40 °C, 10 days | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| 50% Ethanol | 40 °C, 10 days | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Olive Oil | 40 °C, 10 days | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
(Note: mg/kg of food simulant. For conversion to mg/dm², the surface area to volume ratio must be considered.)
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for this compound migration testing.
Signaling Pathways and Toxicological Considerations
Currently, there is limited publicly available information specifically detailing the signaling pathways affected by this compound. Toxicological assessments are essential to establish a tolerable daily intake (TDI) and subsequently derive a specific migration limit. In the absence of a specific SML, the principle of ALARA (As Low As Reasonably Achievable) should be applied to minimize migration. The following diagram illustrates the general relationship between migration, exposure, and potential toxicological assessment.
Diisobutyl Succinate as a Stationary Phase in Gas Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisobutyl succinate, a diester of isobutyl alcohol and succinic acid, has been noted in historical literature as a "gas chromatography fixing solution," a term synonymous with a stationary phase. While its use in modern gas chromatography (GC) is not widespread, and specific application data is scarce, its chemical structure allows for an informed discussion of its potential properties and applications. This document provides a detailed overview of the theoretical application of this compound as a stationary phase, alongside general protocols and principles of gas chromatography relevant to its potential use.
Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its potential behavior as a stationary phase in gas chromatography.
| Property | Value | Reference |
| Molecular Formula | C12H22O4 | --INVALID-LINK-- |
| Molecular Weight | 230.30 g/mol | --INVALID-LINK-- |
| Boiling Point | 252.6 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 0.982 g/cm³ | --INVALID-LINK-- |
| Structure | bis(2-methylpropyl) butanedioate | --INVALID-LINK-- |
This compound as a Stationary Phase: A Theoretical Overview
The polarity of a stationary phase is a critical factor in gas chromatography as it dictates the separation mechanism.[1][2][3] Based on the structure of this compound, which contains two ester functional groups, it can be classified as a mid-polarity stationary phase .
The separation of analytes on a this compound column would be governed by a combination of dispersive forces (van der Waals interactions) and dipole-dipole interactions. Nonpolar compounds would be retained based on their boiling points, while polar compounds would exhibit stronger retention due to interactions with the ester groups of the stationary phase.
Potential Applications:
Given its mid-polarity, a this compound stationary phase could theoretically be suitable for the separation of a range of volatile and semi-volatile compounds, including:
-
Alcohols
-
Aldehydes and Ketones
-
Esters (including Fatty Acid Methyl Esters, FAMEs)
-
Aromatic hydrocarbons
However, it is important to note that for many of these applications, highly specialized and well-characterized stationary phases, such as those based on polyethylene glycol (WAX) or cyanopropyl polysiloxanes, are more commonly and effectively used.[4][5][6]
Experimental Protocols
Due to the lack of specific published applications for this compound as a stationary phase, the following is a general protocol for a gas chromatography analysis that could be adapted for a column coated with this material. This protocol is intended as a starting point for method development.
1. Sample Preparation:
The sample should be dissolved in a volatile solvent that is compatible with the gas chromatography system and does not co-elute with the analytes of interest. Common solvents include hexane, dichloromethane, and methanol. The concentration of the sample should be optimized to avoid column overloading.
2. Gas Chromatography (GC) System and Conditions:
The following table outlines a general set of starting conditions for a GC analysis. These parameters would require optimization for a specific application.
| Parameter | Recommended Starting Condition |
| GC System | Any standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Hypothetical: Fused silica capillary column coated with this compound (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, with a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) or Splitless, depending on analyte concentration |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial Temperature: 50 °C, hold for 2 minRamp: 10 °C/min to 240 °CFinal Hold: Hold at 240 °C for 5 min |
| Detector | FID or MS |
| FID Temperature | 280 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Quadrupole Temp | 150 °C |
| Scan Range (for MS) | 40-500 amu |
3. Data Analysis:
Data acquisition and processing would be performed using the chromatography data system software. Peak identification can be achieved by comparing retention times with those of known standards or by mass spectral library matching if using an MS detector. Quantification is typically performed by comparing the peak area of the analyte to that of a calibration curve.
Visualizations
Logical Workflow for Stationary Phase Selection in Gas Chromatography
Caption: A logical workflow for selecting an appropriate stationary phase in gas chromatography.
General Experimental Workflow for Gas Chromatography
Caption: A general experimental workflow for analysis by gas chromatography.
Conclusion and Recommendations
While this compound possesses the chemical characteristics of a mid-polarity stationary phase, its practical application in modern gas chromatography is not well-documented. For researchers, scientists, and drug development professionals requiring robust and reproducible analytical methods, the use of well-characterized and commercially available stationary phases is strongly recommended.
For applications where a mid-polarity column is required, the following stationary phases are industry standards and have extensive supporting literature and application notes:
-
(5%-Phenyl)-methylpolysiloxane: A versatile, low-to-mid polarity phase suitable for a wide range of applications.
-
(50%-Phenyl)-methylpolysiloxane: A mid-polarity phase offering different selectivity for aromatic and moderately polar compounds.
-
Polyethylene Glycol (WAX): A highly polar phase ideal for the analysis of polar compounds such as alcohols, aldehydes, and FAMEs.
-
Cyanopropyl-based phases: These offer high polarity and unique selectivity, particularly for the separation of cis/trans isomers of FAMEs.[4][5][6]
Method development using these established stationary phases will be more efficient and will lead to more reliable and transferable analytical results.
References
- 1. glsciencesinc.com [glsciencesinc.com]
- 2. chromtech.com [chromtech.com]
- 3. Making sure you're not a bot! [iastatedigitalpress.com]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. srigc.com [srigc.com]
- 6. Selectivity assessment of popular stationary phases for open-tubular column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Diisobutyl succinate synthesis yield and purity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of diisobutyl succinate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for this compound synthesis?
A1: The most common starting materials for the synthesis of this compound are succinic acid or succinic anhydride, which are reacted with isobutanol.[1][2] Bio-succinic acid is also a viable feedstock.[3][4]
Q2: What are the key factors that influence the yield and purity of this compound?
A2: Several factors critically impact the synthesis of this compound. These include the choice and concentration of the catalyst, the molar ratio of isobutanol to succinic acid (or its anhydride), reaction temperature, reaction time, and the efficiency of water removal during the reaction.[5] Subsequent purification steps are also crucial for achieving high purity.
Q3: What types of catalysts are effective for this esterification?
A3: A variety of catalysts can be used for the esterification of succinic acid or its anhydride with isobutanol. These include:
-
Acid catalysts: Sulfuric acid is a common choice.[5]
-
Solid acid catalysts: Macroporous cation exchange resins are also effective and can simplify purification.[3]
-
Autocatalysis: The reaction can be carried out without an external catalyst (autocatalytic), particularly at higher temperatures, where the succinic acid itself acts as a catalyst.[6][7]
Q4: What are common side reactions and byproducts in this compound synthesis?
A4: Incomplete esterification can result in the presence of the monoester, monoisobutyl succinate. At excessively high temperatures, dehydration of isobutanol to isobutylene can occur. The presence of colored impurities may also be an issue, potentially arising from the degradation of reactants or products at high temperatures.[5]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | The esterification reaction is reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants.[5] To drive the reaction forward, continuously remove water as it forms using a Dean-Stark apparatus. |
| Suboptimal Molar Ratio of Reactants | An insufficient amount of isobutanol can lead to incomplete conversion of succinic acid. Use an excess of isobutanol to shift the equilibrium towards the product. Molar ratios of succinic acid to butanol can range from 1:2 to 1:6.[3] |
| Inadequate Catalyst Concentration or Activity | Ensure the catalyst is active and used in an appropriate concentration. For sulfuric acid, a concentration of 0.5-1% of the total reactant weight is typical.[5] If using a solid catalyst, ensure it has not been deactivated. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress over time. If the reaction has stalled, extending the reaction time or moderately increasing the temperature may be necessary. Reaction temperatures typically range from 100-150°C.[3] |
Issue 2: Poor Purity of this compound
| Potential Cause | Recommended Solution |
| Presence of Unreacted Starting Materials | Unreacted succinic acid or isobutanol can contaminate the final product. After the reaction, neutralize any remaining acid with a wash of 5% sodium bicarbonate solution. Excess isobutanol can be removed by vacuum distillation.[1][5] |
| Formation of Monoester | The presence of monoisobutyl succinate indicates incomplete esterification. To minimize its formation, ensure the reaction goes to completion by optimizing reaction time, temperature, and water removal. |
| Discoloration of the Product | Colored impurities can result from the degradation of reactants at high temperatures or the presence of impurities in the starting materials. Use high-purity reagents and avoid excessive heating.[5] |
| Inefficient Purification | Residual catalyst or byproducts can compromise purity. Thoroughly wash the crude product with a sodium carbonate or bicarbonate solution to remove the acid catalyst, followed by washing with water until neutral.[5] Final purification can be achieved by vacuum distillation.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Succinic Anhydride
This protocol is adapted from a general procedure for the synthesis of isobutyl succinate.[1]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 25 g (250 mmol) of succinic anhydride.
-
Addition of Isobutanol: Add an initial portion of approximately 5 mL of isobutanol to the flask.
-
Heating and Reflux: Place the flask in an oil bath preheated to approximately 120°C. The succinic anhydride will melt, and the solution will begin to reflux.
-
Controlled Addition of Isobutanol: Over the next 30 minutes, slowly add an additional 20 mL of isobutanol to the refluxing mixture.
-
Reaction Completion and Work-up: After the reaction is complete (as determined by a suitable monitoring technique like TLC or GC), allow the mixture to cool to room temperature.
-
Purification: Evaporate the excess isobutanol and any volatile impurities in vacuo. Further purification can be achieved by vacuum distillation to obtain pure this compound. A quantitative yield and purity of 98.9% have been reported for a similar synthesis.[1]
Diagrams
Caption: Workflow for this compound synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | CAS#:925-06-4 | Chemsrc [chemsrc.com]
- 3. CN103342638B - Preparation method of dibutyl succinate - Google Patents [patents.google.com]
- 4. WO2015082916A1 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. data.epo.org [data.epo.org]
- 7. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Diisobutyl Succinate by Distillation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Diisobutyl succinate by distillation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
For thermally stable compounds with high boiling points like this compound, vacuum distillation is the preferred method of purification. This technique allows for distillation at a lower temperature, which minimizes the risk of thermal decomposition.[1]
Q2: What are the key physical properties of this compound relevant to its distillation?
Understanding the physical properties of this compound is crucial for a successful distillation. Key parameters are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 230.30 g/mol | [2] |
| Boiling Point (Atmospheric Pressure) | 252.6 °C (estimated) | [3][][5] |
| Vapor Pressure | 0.019 mmHg @ 25 °C (estimated) | [3] |
| Flash Point | 109.8 °C | [3][5] |
Q3: How can I estimate the boiling point of this compound under vacuum?
Q4: What are the likely impurities in a crude sample of this compound?
Common impurities can include unreacted starting materials such as succinic acid and isobutanol, as well as byproducts like the monoester of succinic acid. In some cases, high-molecular-weight byproducts or colored impurities may also be present.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound by distillation.
Issue 1: Difficulty Achieving or Maintaining Vacuum
-
Question: I am unable to achieve the desired vacuum level, or the pressure keeps fluctuating. What could be the cause?
-
Answer: Vacuum leaks are the most common culprit.[1] Carefully inspect all ground glass joints, ensuring they are clean, properly sealed, and lightly lubricated with a suitable vacuum grease. Check all tubing and connections for cracks or loose fittings. "Virtual leaks," caused by the slow release of trapped volatiles from within the system, can also be a factor. To mitigate this, ensure your apparatus is clean and dry before starting the distillation.
Issue 2: Bumping or Foaming of the Distillation Mixture
-
Question: My this compound sample is boiling violently and irregularly (bumping), or it is foaming excessively and carrying over into the condenser. How can I prevent this?
-
Answer: Bumping is caused by the superheating of the liquid above its boiling point without the formation of vapor bubbles.[1][6][7] In vacuum distillation, boiling chips are often ineffective.[1][8] The best way to ensure smooth boiling is to use a magnetic stirrer with a stir bar to provide constant agitation.[1][8] Alternatively, a fine capillary tube can be used to introduce a steady stream of inert gas.[8] Foaming can be minimized by ensuring the distillation flask is not more than half full, applying the vacuum slowly, and heating gradually.[6][7] In persistent cases, using a bump trap or an anti-foaming agent may be necessary.[6][7][9]
Issue 3: Product Discoloration or Degradation
-
Question: The distilled this compound has a yellow or brown tint, suggesting decomposition. What is happening and how can I avoid it?
-
Answer: Discoloration can be a sign of thermal degradation. Although poly(alkylene succinate)s show high thermal stability (decomposing around 420-430 °C), it is still advisable to keep the distillation temperature as low as possible.[10] Ensure you are using a deep enough vacuum to lower the boiling point significantly. Overheating the distillation pot is a common cause of degradation. The presence of any residual acidic catalyst from the synthesis step can also promote decomposition and discoloration at high temperatures. It is good practice to neutralize and wash the crude product before distillation.
Issue 4: Inefficient Separation of Impurities
-
Question: I am having trouble separating impurities from my this compound. What should I do?
-
Answer: Successful separation depends on a sufficient difference in the boiling points of the components. Isobutanol (boiling point ~108 °C) should be easily removed as a low-boiling fraction. Succinic acid decomposes at 235 °C and is largely non-volatile under typical vacuum distillation conditions for the ester, so it should remain in the distillation residue. If you are struggling with separation, consider using a fractionating column packed with a suitable material to increase the number of theoretical plates and improve separation efficiency.
Experimental Protocol: Vacuum Distillation of this compound
This protocol outlines the general steps for the purification of this compound by vacuum distillation.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Short path distillation head with a condenser and collection flask(s)
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Lab jack
Procedure:
-
Preparation of Crude Product: Before distillation, wash the crude this compound with a saturated sodium bicarbonate solution to neutralize any residual acid catalyst, followed by a water wash. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter to remove the drying agent.
-
Assembly of the Distillation Apparatus:
-
Place a magnetic stir bar in a clean, dry round-bottom flask of an appropriate size (the flask should be no more than two-thirds full).
-
Add the crude this compound to the flask.
-
Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased.
-
Place a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Start the flow of cooling water through the condenser.
-
Slowly and carefully apply the vacuum.
-
Once the desired vacuum is reached and stable, begin to heat the distillation flask gently using the heating mantle.
-
Collect any low-boiling impurities as the first fraction.
-
Increase the temperature gradually until the this compound begins to distill. Collect the main fraction in a clean receiving flask. The boiling temperature should remain constant during the collection of the pure product.
-
Once the majority of the product has been collected, or if the temperature begins to rise sharply, stop the distillation.
-
Turn off the heat and allow the system to cool down completely before slowly releasing the vacuum.
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues during the distillation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 925-06-4 [thegoodscentscompany.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. labsup.net [labsup.net]
- 7. labrotovap.com [labrotovap.com]
- 8. Sciencemadness Discussion Board - Reducing bumping in vacuum distillation - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. How to Deal with Solvent Bumping and Foaming During Lab Evaporation | Lab Manager [labmanager.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Diisobutyl Succinate Production
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of diisobutyl succinate production.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when transitioning from laboratory to larger-scale production.
| Problem | Potential Cause | Recommended Solution |
| Low Conversion of Succinic Acid | Incomplete dissolution of succinic acid. | Succinic acid has low solubility in isobutanol at ambient temperatures. Ensure the reaction temperature is high enough (e.g., 120-140°C) to dissolve the solid succinic acid.[1][2] For larger scales, consider adding succinic acid as a slurry or solution in isobutanol.[1] |
| Insufficient catalyst activity. | Verify the catalyst's activity. If using a reusable catalyst like a cation exchange resin, it may need regeneration. For new catalysts, ensure proper handling and storage to avoid deactivation. | |
| Reaction equilibrium not shifted towards product formation. | The esterification reaction produces water, which can hydrolyze the ester back to the reactants.[3] Implement continuous water removal using a Dean-Stark trap or by operating under vacuum.[4] | |
| Poor Selectivity (High Monoester Content) | Insufficient reaction time or temperature. | Increase the reaction time or temperature to promote the conversion of the monoester to the diester. Monitor the reaction progress using techniques like GC or HPLC. |
| Inadequate molar ratio of isobutanol to succinic acid. | While the stoichiometric ratio is 2:1, using a higher molar ratio of isobutanol (e.g., 3:1 to 10:1) can shift the equilibrium towards the formation of the diester.[1][2] | |
| Byproduct Formation (e.g., Diisobutyl Oxalate) | Side reactions occurring at high temperatures. | Optimize the reaction temperature to maximize the rate of this compound formation while minimizing side reactions. Consider a two-stage temperature profile: a lower temperature for the initial monoester formation and a higher temperature for the diester formation. |
| Use of certain catalysts. | Some catalysts may promote side reactions. For instance, the formation of diisobutyl oxalate has been observed as a byproduct in some synthesis routes.[5] If problematic, consider screening alternative catalysts. | |
| Catalyst Deactivation | Poisoning from impurities in bio-succinic acid. | If using bio-succinic acid, be aware of potential impurities that can poison the catalyst.[6] Pre-treatment of the bio-succinic acid feed may be necessary. |
| Fouling by polymer formation. | High reaction temperatures can sometimes lead to the formation of polymeric byproducts that coat the catalyst surface.[7] Lowering the reaction temperature or using a more selective catalyst can mitigate this. | |
| Leaching of active sites. | For some solid acid catalysts, the active sites can leach into the reaction mixture, reducing catalyst activity over time. Ensure the chosen catalyst is stable under the reaction conditions. | |
| Difficulties in Product Purification | Emulsion formation during aqueous work-up. | The presence of unreacted succinic acid and monoester can act as surfactants, leading to emulsion formation. Adjust the pH of the aqueous wash to suppress the solubility of these species. |
| Inefficient separation of isobutanol and water. | Isobutanol and water have some mutual solubility. In large-scale operations, consider a decanter to separate the bulk of the two phases, followed by distillation to recover and recycle the isobutanol.[1] | |
| Co-distillation of product and impurities. | If the boiling points of the this compound and byproducts are close, simple distillation may not be effective. Fractional distillation under reduced pressure is recommended for achieving high purity. |
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up this compound production from a lab to a pilot or industrial scale?
Scaling up the production of this compound introduces several challenges that are often not apparent at the lab scale. These include:
-
Heat Transfer: The esterification reaction is typically endothermic, requiring significant heat input. In large reactors, the surface area-to-volume ratio decreases, making it more challenging to maintain a uniform temperature throughout the reaction mixture. This can lead to localized hot or cold spots, affecting reaction rates and selectivity.[8]
-
Mass Transfer: In heterogeneous catalytic systems (e.g., using a solid resin catalyst), the rate of reaction can be limited by the diffusion of reactants to the catalyst surface and the diffusion of products away from it.[1][9] Inadequate mixing in large reactors can exacerbate these mass transfer limitations.
-
Water Removal: Efficient removal of water is crucial to drive the equilibrium towards the formation of the diester. While straightforward on a lab scale with a Dean-Stark trap, designing an efficient and scalable water removal system for a large reactor is more complex and critical for achieving high conversion.
-
Downstream Processing: The separation and purification of this compound from unreacted starting materials, the monoester, water, and any byproducts become more energy-intensive and costly at a larger scale.[10]
2. Which type of catalyst is recommended for large-scale production?
For large-scale production, solid acid catalysts, such as macroporous cation exchange resins (e.g., Amberlyst-15), are often preferred over homogeneous catalysts like sulfuric acid.[11][12] The advantages of solid acid catalysts include:
-
Ease of Separation: They can be easily separated from the reaction mixture by filtration, eliminating the need for a neutralization step and reducing waste generation.
-
Reusability: Many solid catalysts can be regenerated and reused, which can lower operational costs.[7]
-
Reduced Corrosion: They are generally less corrosive than strong mineral acids, allowing for the use of a wider range of construction materials for the reactor.
However, challenges with solid catalysts include potential deactivation and mass transfer limitations that need to be addressed in the reactor design and process conditions.
3. What are the key process parameters to monitor and control during scale-up?
-
Temperature: Precise temperature control is critical for reaction rate, selectivity, and catalyst stability.
-
Pressure: The operating pressure influences the boiling points of the components and can be used to control the removal of water.
-
Molar Ratio of Reactants: Maintaining the optimal excess of isobutanol is important for driving the reaction to completion.
-
Catalyst Loading and Distribution: Ensuring uniform distribution of the catalyst in the reactor is essential to avoid localized reaction rate differences.
-
Mixing/Agitation: Proper agitation is necessary to ensure good heat and mass transfer, especially in heterogeneous systems.
4. How can the purity of the final this compound product be improved at a larger scale?
Achieving high purity on a large scale typically involves a multi-step purification process:
-
Catalyst Removal: If a solid catalyst is used, it is first removed by filtration.
-
Removal of Unreacted Isobutanol: Excess isobutanol is typically recovered by distillation, often under reduced pressure.
-
Aqueous Washing: The crude product may be washed with water or a dilute base to remove any remaining succinic acid or monoester.
-
Fractional Distillation: The final purification step is usually fractional distillation under vacuum to separate the this compound from any remaining impurities and byproducts.
Experimental Protocols
Lab-Scale Synthesis of this compound
Objective: To synthesize this compound on a laboratory scale with high conversion and purity.
Materials:
-
Succinic acid (1.0 mole)
-
Isobutanol (3.0 moles)
-
Amberlyst-15 catalyst (5% by weight of succinic acid)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Heating mantle with magnetic stirrer
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark trap, and condenser, add succinic acid, isobutanol, and the Amberlyst-15 catalyst.
-
Heat the mixture to reflux (approximately 120-140°C) with vigorous stirring.
-
Continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction progress by analyzing small samples periodically using Gas Chromatography (GC) until the conversion of succinic acid is complete (typically 4-8 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter to remove the catalyst.
-
Wash the organic phase with a saturated sodium bicarbonate solution and then with brine in a separatory funnel.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the excess isobutanol using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Pilot-Scale Production Considerations
For scaling up to a pilot plant, the following modifications and considerations should be taken into account:
-
Reactor: A jacketed glass-lined or stainless steel reactor with a bottom outlet valve is suitable. The jacket should be connected to a thermal fluid system for precise temperature control.
-
Agitation: A multi-stage agitator (e.g., pitched-blade turbine) is recommended to ensure good mixing and suspension of the solid catalyst.
-
Water Removal: A larger-scale Dean-Stark trap or a side-stream distillation column can be used for continuous water removal.
-
Material Handling: Systems for safely charging the solid succinic acid and the liquid isobutanol into the reactor should be in place.
-
Process Monitoring: In-line probes for temperature and pressure are essential. An automated sampling system connected to a GC or HPLC can provide real-time monitoring of the reaction progress.
Visualizations
Caption: Troubleshooting workflow for scaling up this compound production.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Downstream processing workflow for this compound purification.
References
- 1. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Esterification scale-up = problems?! - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. US9776948B2 - Process for the preparation of succinic acid ester - Google Patents [patents.google.com]
- 7. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 8. mt.com [mt.com]
- 9. Investigation of mass transfer limitations in simultaneous esterification and transesterification of triglycerides using a heterogeneous catalyst - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00218H [pubs.rsc.org]
- 10. Downstream processing of biotechnological produced succinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]
Identification and removal of impurities in Diisobutyl succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diisobutyl succinate. The following sections address common issues related to the identification and removal of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities in this compound can originate from the synthesis process. These include unreacted starting materials such as succinic acid and isobutanol. Byproducts from the esterification reaction can also be present, with Diisobutyl oxalate being a potential contaminant. If the succinic acid used in the synthesis is derived from fermentation processes, other organic acids like acetic acid, formic acid, and lactic acid, as well as residual sugars, may also be present as impurities.[1]
Q2: How can I identify the impurities in my this compound sample?
A2: The most effective analytical techniques for identifying and quantifying impurities in this compound are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).[2][3] GC-MS is particularly well-suited for separating and identifying volatile and semi-volatile organic compounds.[4][5] HPLC can be used for the profiling of non-volatile impurities. For a general assessment of purity, Nuclear Magnetic Resonance (¹H NMR) spectroscopy can also be a valuable tool.[6]
Q3: What is a general workflow for identifying and removing impurities from this compound?
A3: A typical workflow involves an initial purity assessment using analytical techniques like GC-MS or HPLC to identify and quantify any impurities. Based on the nature of the impurities detected, an appropriate purification strategy is selected. This may involve washing to remove acidic impurities, fractional distillation for separating components with different boiling points, or adsorption to remove specific contaminants. After the purification step, a final purity analysis is conducted to confirm the successful removal of the impurities.
Troubleshooting Guides
Issue 1: Presence of Acidic Impurities
Q: My this compound sample has a low pH and an acidic odor. How can I remove the acidic impurities?
A: The presence of acidic impurities, such as residual succinic acid, can be addressed by washing the sample with a mild basic solution. A common and effective method is to use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[7][8] This will neutralize the acidic components, converting them into their corresponding salts, which are soluble in the aqueous phase and can be separated using a separatory funnel.
Issue 2: Volatile Impurities Detected by GC-MS
Q: GC-MS analysis of my this compound shows the presence of lower boiling point impurities, such as residual isobutanol. What is the best way to remove them?
A: Fractional distillation is the most suitable method for removing volatile impurities with boiling points that are significantly different from that of this compound.[8] By carefully controlling the distillation temperature, you can selectively remove the more volatile components, leaving behind the purified this compound.
Issue 3: Colored Impurities or Non-Volatile Residues
Q: My this compound has a slight coloration, and I suspect the presence of non-volatile impurities. How can I purify it?
A: For the removal of colored or non-volatile impurities, adsorption is an effective technique.[9][10] This involves treating the this compound with a solid adsorbent, such as activated carbon or a suitable resin. The impurities will bind to the surface of the adsorbent, which can then be removed by filtration, yielding a purified product.
Quantitative Data
The following table presents representative data on the concentration of common impurities in a succinate product before and after a comprehensive purification process involving washing and distillation. While this data is from a study on bio-produced succinic acid, it provides a good indication of the effectiveness of these purification techniques for related compounds like this compound.[1]
| Impurity | Concentration Before Purification (µg/g) | Concentration After Purification (µg/g) |
| Acetic Acid | 1160 | < 0.1 |
| Formic Acid | 850 | < 0.1 |
| Lactic Acid | 320 | Not Detected |
| Glucose | 55 | < 0.1 |
Experimental Protocols
1. Identification of Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the analysis of this compound purity.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (GC-MS) is required.
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or ethyl acetate.
-
If necessary, perform a solvent extraction or solid-phase extraction (SPE) for complex matrices to isolate the analyte and remove interferences.[4]
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector Temperature: 280 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 220 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 300 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST). Quantify the impurities by comparing their peak areas to that of an internal or external standard.
2. Removal of Acidic Impurities by Washing
This protocol describes the removal of acidic impurities from this compound.
-
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Beakers
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
-
Procedure:
-
Place the crude this compound in a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.[7]
-
Allow the layers to separate. The upper layer will be the organic phase (this compound), and the lower layer will be the aqueous phase.
-
Drain the lower aqueous layer and discard.
-
Repeat the washing step with deionized water to remove any remaining bicarbonate solution.
-
Drain the organic layer into a clean, dry beaker.
-
Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the organic layer to remove any residual water. Swirl gently.
-
Decant or filter the dried this compound into a clean, round-bottom flask.
-
Remove any residual solvent under reduced pressure using a rotary evaporator.
-
3. Purification by Fractional Distillation
This protocol outlines the purification of this compound by fractional distillation.
-
Materials:
-
Crude this compound
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Boiling chips
-
-
Procedure:
-
Set up the fractional distillation apparatus in a fume hood.[11]
-
Place the crude this compound and a few boiling chips into the distillation flask.
-
Insulate the fractionating column with glass wool or aluminum foil to ensure an efficient separation.[11][12]
-
Begin heating the distillation flask gently.
-
Observe the temperature at the top of the column. Collect the fraction that distills at the boiling point of the impurity (e.g., isobutanol, ~108 °C).
-
Once the temperature begins to rise, change the receiving flask to collect the purified this compound, which has a boiling point of approximately 253 °C at atmospheric pressure.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Allow the apparatus to cool completely before dismantling.
-
References
- 1. commons.und.edu [commons.und.edu]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. benchchem.com [benchchem.com]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 10. Adsorption of Organic Compounds on Adsorbents Obtained with the Use of Microwave Heating | MDPI [mdpi.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Effect of residual catalyst on the stability of Diisobutyl succinate
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the stability of diisobutyl succinate, with a particular focus on the impact of residual catalysts from synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound?
The stability of this compound can be influenced by several factors, including:
-
Presence of Moisture: Water can lead to the hydrolysis of the ester bond, breaking down this compound into succinic acid and isobutanol.[1]
-
Residual Catalysts: Trace amounts of catalysts remaining from the synthesis process, such as strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases, can significantly accelerate degradation.[1]
-
Temperature: Elevated temperatures can increase the rate of degradation, both through hydrolysis and thermal decomposition.[2]
-
pH: The stability of this compound is pH-dependent. Extreme pH conditions (highly acidic or basic) will accelerate hydrolysis.
-
Light: While less common for simple esters, prolonged exposure to UV light can potentially initiate degradation pathways.
Q2: How can residual catalysts from the synthesis process affect the stability of my this compound sample?
Residual catalysts, even at parts-per-million (ppm) levels, can act as potent agents for degradation.
-
Acidic Catalysts (e.g., H₂SO₄, p-TSA): These catalysts protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to acid-catalyzed hydrolysis, regenerating the catalyst in the process and allowing a small amount to cause significant degradation over time.
-
Basic Catalysts (e.g., NaOH, KOH): Basic residues can promote base-catalyzed hydrolysis (saponification). The hydroxide ion directly attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt and isobutanol. This process is generally irreversible.[3]
Q3: I am observing a decrease in the purity of my this compound over time. How can I determine if a residual catalyst is the cause?
If you suspect residual catalyst is causing instability, you can perform the following:
-
pH Measurement of an Aqueous Extraction: Vigorously shake a sample of your this compound with deionized water. Separate the aqueous layer and measure its pH. A pH significantly deviating from neutral may indicate the presence of acidic or basic residues.
-
Analytical Testing: Employ analytical techniques to detect and quantify potential residual catalysts. Inductively Coupled Plasma (ICP) based methods (ICP-OES or ICP-MS) are highly effective for detecting trace metal catalysts. For acid or base catalysts, ion chromatography can be a suitable method.
-
Forced Degradation Study: Intentionally expose your sample to stress conditions (e.g., elevated temperature, high humidity) and monitor the degradation rate. Compare this to a highly purified sample of this compound under the same conditions. A significantly faster degradation rate in your sample would suggest the presence of a destabilizing agent, such as a residual catalyst.
Troubleshooting Guides
Issue 1: Unexpected Appearance of Succinic Acid and/or Isobutanol in the Sample
-
Possible Cause: Hydrolysis of this compound due to the presence of moisture and a residual acid or base catalyst.
-
Troubleshooting Steps:
-
Confirm Degradation Products: Use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to confirm the presence and quantify the amounts of succinic acid and isobutanol.
-
Test for Residual Catalyst: As outlined in FAQ Q3, test for the presence of residual acidic or basic species.
-
Purification: If a residual catalyst is detected, repurify the this compound. This can be achieved by:
-
Washing the ester with a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize and remove acid catalysts, followed by washing with deionized water to remove the salt and any remaining base.
-
Passing the this compound through a column of a suitable adsorbent like activated carbon or silica gel.
-
For metal catalysts, specific chelating agents or ion-exchange resins may be effective.
-
-
Drying and Storage: After purification, ensure the product is thoroughly dried to remove any residual moisture. Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dark place.
-
Issue 2: Discoloration or Charring of the Product Upon Heating
-
Possible Cause: Presence of a significant amount of a strong acid catalyst, such as sulfuric acid, which can cause dehydration and polymerization reactions at elevated temperatures.
-
Troubleshooting Steps:
-
Avoid High Temperatures: If possible, avoid heating the this compound to high temperatures.
-
Neutralization and Purification: Neutralize the residual acid by washing with a weak base solution as described in Issue 1.
-
Re-evaluate Synthesis Protocol: Consider using a milder or heterogeneous catalyst in future syntheses to avoid this issue.
-
Data Presentation
The following table provides illustrative data on the effect of a residual acid catalyst on the stability of a generic succinate ester at 40°C and 75% relative humidity (RH). Please note that these are representative values and the actual degradation rate for this compound may vary.
| Residual Acid Catalyst (ppm) | % Degradation (1 month) | % Degradation (3 months) | % Degradation (6 months) |
| < 1 | < 0.1% | < 0.2% | < 0.5% |
| 10 | 0.5% | 1.5% | 3.2% |
| 50 | 2.5% | 7.8% | 15.5% |
| 100 | 5.1% | 14.9% | 28.7% |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
This protocol outlines a forced degradation study to assess the stability of this compound under accelerated conditions.
Materials:
-
This compound sample
-
High-purity this compound reference standard
-
Environmental chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH
-
HPLC or GC system with a suitable column and detector for quantifying this compound and its potential degradation products (succinic acid, isobutanol)
-
Volumetric flasks and appropriate solvents for sample preparation
Procedure:
-
Place a known quantity of the this compound sample in an open container within the environmental chamber.
-
At specified time points (e.g., 0, 1, 2, 4, and 6 weeks), withdraw an aliquot of the sample.
-
Accurately weigh the aliquot and dissolve it in a suitable solvent to a known concentration.
-
Analyze the sample using a validated HPLC or GC method to determine the concentration of this compound and any degradation products.
-
Compare the results to the initial (time 0) sample and the reference standard to calculate the percentage of degradation.
Protocol 2: Quantification of Residual Acid Catalyst
This protocol describes a method for the indirect quantification of a residual acid catalyst.
Materials:
-
This compound sample
-
Deionized water (pH neutral)
-
pH meter
-
Standardized solution of sodium hydroxide (e.g., 0.01 M)
-
Burette and titration equipment
Procedure:
-
Accurately weigh a significant amount of the this compound sample (e.g., 10 g) into a separatory funnel.
-
Add an equal volume of deionized water.
-
Shake the funnel vigorously for 2 minutes to extract any acidic components into the aqueous phase.
-
Allow the layers to separate and collect the aqueous layer.
-
Titrate the aqueous layer with the standardized sodium hydroxide solution to a neutral pH endpoint, recording the volume of titrant used.
-
Calculate the amount of acid present in the original sample based on the titration results.
Visualizations
Caption: Experimental workflow from synthesis to stability testing of this compound.
Caption: Troubleshooting logic for addressing this compound instability.
References
Technical Support Center: Optimizing GC-MS for Trace Analysis of Diisobutyl Succinate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the trace analysis of Diisobutyl succinate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended sample preparation for trace analysis of this compound?
A1: For trace analysis, proper sample preparation is crucial to minimize matrix interference and ensure accurate quantification. A general approach involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE with a non-polar solvent like dichloromethane or hexane is effective. The organic layer, containing the this compound, can then be concentrated.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up complex sample matrices. The choice of SPE cartridge will depend on the sample matrix, but a reverse-phase C18 cartridge is a good starting point.
-
Solvent Choice: Use high-purity, volatile organic solvents such as hexane, dichloromethane, or ethyl acetate.[2] Avoid aqueous solutions directly, as water is not compatible with most GC-MS systems.[2]
-
Final Concentration: The final sample concentration should be adjusted to fall within the linear range of your calibration curve.
Q2: What are the key GC-MS parameters to optimize for this compound analysis?
A2: Optimizing GC-MS parameters is essential for achieving good sensitivity and chromatographic resolution. Key parameters to consider include the GC column, oven temperature program, injector settings, and mass spectrometer parameters. A non-polar column, such as a DB-5MS, is a suitable choice for the separation of this compound.
Q3: What are the expected mass fragments of this compound in EI-MS?
-
Molecular Ion (M+): m/z 230 (corresponding to the molecular weight of C12H22O4).[3][4][]
-
Key Fragment Ions: Loss of an isobutoxy group (-OCH2CH(CH3)2) leading to a fragment at m/z 157. A base peak at m/z 101 is also likely, corresponding to the succinic anhydride fragment. Other smaller fragments related to the isobutyl group (e.g., m/z 57) may also be observed. For quantification in Selected Ion Monitoring (SIM) mode, monitoring ions such as m/z 101, 157, and 230 is recommended.
Q4: How can I improve the sensitivity of my analysis for trace levels of this compound?
A4: To enhance sensitivity for trace analysis, consider the following:
-
Injection Mode: Use a splitless injection to introduce the entire sample volume onto the column.
-
Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner to prevent analyte degradation.
-
MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. This increases the dwell time on specific ions of interest, significantly improving the signal-to-noise ratio.
-
Sample Concentration: If possible, concentrate the sample extract before injection.
-
System Cleanliness: A clean GC-MS system, free from leaks and contamination, is fundamental for trace analysis.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect injector temperature. | 1. Use a deactivated liner; trim the first few centimeters of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Optimize the injector temperature to ensure complete and rapid vaporization without degradation. |
| Low or No Signal | 1. Sample concentration is too low. 2. Leak in the system. 3. Issues with the MS detector (e.g., detector gain too low). | 1. Concentrate the sample or use a more sensitive detection mode (SIM). 2. Perform a leak check, paying attention to the injector septum and column fittings. 3. Optimize the detector gain; consult the instrument manual for tuning procedures. |
| Poor Reproducibility | 1. Inconsistent injection volume. 2. Variability in sample preparation. 3. Fluctuations in carrier gas flow. | 1. Check the autosampler syringe for air bubbles and ensure it is functioning correctly. 2. Standardize the sample preparation protocol and use an internal standard. 3. Ensure a stable carrier gas supply and check for leaks. |
| Matrix Interference | 1. Co-eluting compounds from the sample matrix. 2. Insufficient sample cleanup. | 1. Adjust the oven temperature program to improve separation. 2. Enhance the sample cleanup procedure (e.g., use a different SPE sorbent or perform an additional extraction step). |
Experimental Protocols
Recommended GC-MS Parameters
The following table provides a starting point for GC-MS method development for the analysis of this compound. These parameters may require further optimization based on your specific instrument and sample matrix.
| Parameter | Value |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-350) for initial identification, SIM for quantification |
| SIM Ions | m/z 101, 157, 230 (Quantifier: 101) |
Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical troubleshooting workflow for GC-MS analysis.
References
Technical Support Center: Enhancing the Thermal Stability of Diisobutyl Succinate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the thermal stability of diisobutyl succinate formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal degradation pathways for this compound?
A1: this compound, like other aliphatic esters, primarily degrades through two main pathways at elevated temperatures:
-
Oxidation: This is a free-radical chain reaction initiated by heat, light, or the presence of metal catalysts. It involves the abstraction of a hydrogen atom, followed by reaction with oxygen to form peroxy radicals. These radicals can further react, leading to the formation of hydroperoxides, which are unstable and decompose into a variety of by-products, including aldehydes, ketones, and carboxylic acids. This process can also lead to polymerization and the formation of sludge and deposits. The presence of oxygen significantly accelerates thermal degradation.
-
Hydrolysis: In the presence of water, the ester linkages in this compound can be cleaved, reverting to succinic acid and isobutanol. This reaction is often catalyzed by acidic or basic conditions and can be accelerated by increased temperatures. The formation of succinic acid can, in turn, catalyze further degradation.
Q2: What is the approximate decomposition temperature of this compound?
Q3: What are the expected thermal decomposition products of this compound?
A3: Based on the degradation pathways of similar esters, the thermal decomposition of this compound is expected to yield a variety of products. Pyrolysis-GC/MS studies on related succinate polymers show that the primary decomposition mechanism is β-hydrogen bond scission.[1] For this compound, this would likely lead to the formation of:
-
Succinic anhydride: Formed through a cyclization decomposition mechanism.[1]
-
Isobutanol: A primary product of hydrolysis and also a potential product of thermal cracking.
-
Isobutene: Formed via elimination reactions at higher temperatures.
-
Succinic acid: A primary product of hydrolysis.
-
Carbon dioxide and carbon monoxide: From the oxidation of the ester and its initial degradation products.
-
Aldehydes and other volatile organic compounds: As by-products of oxidative degradation.
Q4: How can I improve the thermal stability of my this compound formulation?
A4: The thermal stability of this compound formulations can be significantly improved by incorporating specific additives that target the primary degradation pathways:
-
Antioxidants: To inhibit oxidative degradation. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are particularly effective as radical scavengers.[3][4] Aromatic amines can also be used, especially for higher temperature applications.[5]
-
Hydrolysis Stabilizers: To protect against moisture-induced breakdown. Carbodiimides are effective hydrolysis stabilizers that react with carboxylic acids to form stable N-acylureas, thus preventing the acid-catalyzed hydrolysis of the ester.
-
Chelating Agents: To deactivate catalytic metal ions that can promote oxidation. Agents like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions, preventing them from participating in redox reactions that initiate free radical formation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing or browning) of the formulation upon heating. | Oxidative degradation leading to the formation of chromophoric species. | 1. Incorporate a hindered phenolic antioxidant, such as BHT, into the formulation. Start with a concentration of 0.1-0.5% (w/w) and optimize as needed.[3] 2. Ensure the formulation is stored and handled under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 3. Add a chelating agent if metal contamination is suspected. |
| Change in viscosity (thickening or thinning) after thermal stress. | Thickening is often due to polymerization of degradation products. Thinning can result from the cleavage of the ester into smaller molecules (isobutanol and succinic acid). | 1. For thickening, use an antioxidant to prevent the initial oxidative reactions that lead to polymerization.[3] 2. For thinning, ensure the formulation is dry and consider adding a hydrolysis stabilizer, such as a carbodiimide, to prevent ester cleavage. |
| Formation of precipitates or sludge. | Polymerization of oxidative degradation products or insolubility of degradation products (e.g., succinic acid). | 1. The primary solution is the addition of an effective antioxidant package to prevent the formation of these degradation products.[4] 2. Improve the filtration of the initial this compound to remove any particulate matter that could act as nucleation sites. |
| Unexpected drop in pH of the formulation. | Hydrolysis of the ester to form succinic acid. | 1. Thoroughly dry all components of the formulation and protect it from atmospheric moisture. 2. Incorporate a hydrolysis stabilizer, such as a carbodiimide, to scavenge any carboxylic acids that are formed. |
Quantitative Data on Stabilizer Effectiveness
The following table summarizes the potential impact of stabilizers on the thermal stability of ester-based formulations. Note that specific performance will vary depending on the exact formulation and conditions.
| Stabilizer Type | Example | Typical Concentration (w/w) | Expected Improvement in Thermal Stability |
| Phenolic Antioxidant | Butylated Hydroxytoluene (BHT) | 0.05 - 0.5% | Significant increase in oxidation induction time; reduction in viscosity change and deposit formation at elevated temperatures.[3] |
| Aromatic Amine Antioxidant | Phenyl-α-naphthylamine (PAN) | 0.1 - 1.0% | Can offer superior performance at higher temperatures compared to phenolic antioxidants.[5] |
| Hydrolysis Stabilizer | Carbodiimide | 0.5 - 2.0% | Reduces the rate of hydrolysis, preventing the formation of carboxylic acids and subsequent pH drop. |
Experimental Protocols
Thermogravimetric Analysis (TGA) for Determining Onset of Decomposition
Objective: To determine the temperature at which a this compound formulation begins to lose mass due to decomposition or evaporation.
Methodology:
-
Calibrate the TGA instrument for temperature and mass.
-
Place a known amount of the sample (typically 5-10 mg) into a clean, inert TGA pan (e.g., alumina).
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Purge the furnace with a constant flow of an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation, or with air to study oxidative stability.
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is typically determined as the temperature at which a significant deviation from the baseline mass is observed (e.g., 5% weight loss).
Differential Scanning Calorimetry (DSC) for Assessing Thermal Events
Objective: To identify thermal transitions such as melting, boiling, and the effects of additives on these properties.
Methodology:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).
-
Place a small, accurately weighed sample (typically 2-5 mg) into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) over a desired temperature range (e.g., -50 °C to 300 °C).
-
Purge the DSC cell with an inert gas (e.g., nitrogen at 50 mL/min).
-
Record the heat flow to the sample relative to the reference pan as a function of temperature.
-
Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (crystallization, decomposition) events.
Accelerated Stability Testing (Isothermal Aging)
Objective: To evaluate the long-term thermal stability of a formulation under accelerated conditions.
Methodology:
-
Prepare samples of the this compound formulation with and without stabilizers.
-
Place the samples in sealed vials, leaving some headspace. For oxidative stability testing, the headspace can be air. For hydrolytic stability, a known amount of water can be added.
-
Place the vials in an oven at a constant elevated temperature (e.g., 150 °C).
-
At predetermined time intervals (e.g., 24, 48, 96, 168 hours), remove a vial for analysis.
-
Analyze the aged samples for changes in properties such as:
-
Color: Visual inspection or UV-Vis spectroscopy.
-
Viscosity: Using a viscometer.
-
Acid Number: Titration to quantify the formation of acidic degradation products.
-
Chemical Composition: Using techniques like GC-MS to identify and quantify degradation products.
-
-
Plot the change in properties as a function of time to determine the rate of degradation and the effectiveness of the stabilizers.
Visualizations
Caption: Primary thermal degradation pathways for this compound.
Caption: Troubleshooting workflow for thermal instability issues.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
References
Reducing the environmental impact of Diisobutyl succinate synthesis
Technical Support Center: Green Synthesis of Diisobutyl Succinate
Welcome to the technical support center for the environmentally conscious synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for greener synthesis methodologies. Our focus is on enzymatic catalysis and the use of solid acid catalysts to minimize environmental impact.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns with traditional this compound synthesis?
A1: Traditional synthesis methods often employ strong mineral acids, such as sulfuric acid, as catalysts.[1][2] This can lead to several environmental and process-related issues, including catalyst corrosivity, difficulty in separation from the product, and the generation of acidic waste streams, contributing to "three wastes" (waste gas, wastewater, and industrial solid waste).[1]
Q2: What are the main "green" alternatives for synthesizing this compound?
A2: Greener alternatives focus on replacing hazardous catalysts with more benign and recyclable options. Key approaches include:
-
Enzymatic Catalysis: Utilizing lipases, such as Candida antarctica Lipase B (CALB), offers high selectivity and operates under mild reaction conditions.[3][4][5][6][7]
-
Heterogeneous Solid Acid Catalysts: Employing solid acids like macroporous cation exchange resins can replace corrosive liquid acids, simplifying catalyst recovery and reducing waste.[1]
-
Reactive Distillation: This process integrates reaction and separation in a single unit, which can improve conversion rates and reduce energy consumption.[8][9]
Q3: Can I use succinic acid directly in lipase-catalyzed reactions?
A3: Direct copolymerization of succinic acid can be challenging due to the phase separation of reactants.[3][5] To overcome this, it is often advantageous to use a succinate ester with a lower alcohol, such as diethyl succinate or dimethyl succinate, as the acyl donor to create a monophasic reaction mixture.[3][5][6]
Q4: What is the benefit of using bio-based succinic acid?
A4: Using succinic acid derived from renewable resources like corn and starch significantly reduces the carbon footprint of the synthesis process.[10] It moves away from traditional petrochemical feedstocks, such as maleic anhydride, which are associated with higher greenhouse gas emissions.[10]
Troubleshooting Guides
Enzymatic Synthesis Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Enzyme Inactivity: Improper storage, temperature, or pH. 2. Phase Separation: Immiscibility of succinic acid and isobutanol.[3][5] 3. Insufficient Enzyme Loading: Catalyst concentration is too low. | 1. Ensure the enzyme is stored correctly and used within its optimal temperature and pH range. Consider using an immobilized enzyme for enhanced stability.[4] 2. Replace succinic acid with diethyl succinate or dimethyl succinate to create a single liquid phase.[3][5] 3. Increase the weight percentage of the lipase catalyst relative to the monomers. |
| Slow Reaction Rate | 1. Suboptimal Temperature: Temperature is too low for efficient enzyme activity. 2. Mass Transfer Limitations: Inadequate mixing or high viscosity of the reaction mixture. | 1. Gradually increase the reaction temperature. For CALB, temperatures between 60-95°C have been shown to be effective.[3][5] 2. Improve mechanical stirring and consider using a suitable solvent, like diphenyl ether, to reduce viscosity.[3][6] |
| Difficulty in Product Purification | 1. Enzyme Contamination: Free enzyme mixed with the product. 2. Solvent Removal: High boiling point of the solvent used. | 1. Use an immobilized enzyme which can be easily filtered off post-reaction.[3][4] 2. If a high-boiling solvent is used, employ vacuum distillation for its removal. |
Solid Acid Catalyst Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Catalyst Deactivation: Fouling of the catalyst pores. 2. Equilibrium Limitation: Water produced during esterification inhibits the forward reaction. | 1. Regenerate the catalyst according to the manufacturer's instructions. 2. Employ a method to remove water from the reaction mixture, such as a Dean-Stark trap or reactive distillation.[8] |
| Incomplete Conversion | 1. Insufficient Catalyst: Not enough active sites for the reaction. 2. Suboptimal Molar Ratio: Incorrect ratio of succinic acid to isobutanol. | 1. Increase the amount of the solid acid catalyst. 2. Use an excess of isobutanol to shift the equilibrium towards the product side. Molar ratios of succinic acid to butanol of 1:2 to 1:6 have been reported.[1] |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound using Immobilized Candida antarctica Lipase B (CALB)
This protocol is adapted from methodologies for lipase-catalyzed polyester synthesis.[3][6]
Materials:
-
Diethyl succinate
-
Isobutanol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Diphenyl ether (optional, as solvent)
-
Nitrogen gas supply
-
Vacuum pump
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser attached to a vacuum line, add diethyl succinate and isobutanol in a 1:1.1 molar ratio.
-
If a solvent is used, add diphenyl ether.
-
Add the immobilized CALB catalyst (typically 1-10% by weight of the total monomers).
-
Purge the system with nitrogen and then apply a vacuum.
-
Heat the reaction mixture to 80-95°C with continuous stirring.
-
Monitor the reaction progress by analyzing aliquots over time (e.g., by GC or NMR). The reaction is driven by the removal of ethanol.
-
Once the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Separate the immobilized enzyme by filtration for reuse.
-
If a solvent was used, remove it under vacuum.
-
Purify the resulting this compound by vacuum distillation.
Protocol 2: Synthesis using a Solid Acid Catalyst and Reactive Distillation
This protocol is based on principles for the synthesis of other succinates using catalytic distillation.[1]
Materials:
-
Succinic acid (bio-based recommended)[10]
-
Isobutanol
-
Macroporous cation exchange resin (as catalyst)
Procedure:
-
A preliminary esterification is carried out in a reaction kettle. Add succinic acid, isobutanol (e.g., in a 1:2 to 1:4 molar ratio), and the macroporous cation resin catalyst.[1]
-
Heat the mixture to 100-150°C for 3-9 hours to produce a mixture of mono- and di-esters.[1]
-
The crude product is then fed into a catalytic rectification tower.
-
The tower is operated with a bottom temperature of 120-180°C and a top temperature of 90-120°C.[1]
-
Additional isobutanol can be fed into the stripping section of the tower to ensure complete conversion.
-
Water and excess isobutanol are removed from the top of the column, while high-purity this compound is collected from the bottom.[1]
Quantitative Data Summary
Table 1: Comparison of Catalytic Systems for Succinate Ester Synthesis
| Catalyst System | Reactants | Temperature (°C) | Reaction Time (h) | Yield/Conversion | Reference |
| Sulfuric Acid | Succinic acid, Isobutene | -10 to 60 | Not specified | High yield and purity | [2] |
| Immobilized CALB | Diethyl succinate, 1,4-Butanediol | 80-95 | 21-72 | High molecular weight polymer | [3][5] |
| Macroporous Cation Resin | Succinic acid, Butanol | 100-150 | 3-9 | 98.6% conversion, 95.7% yield | [1] |
| Titanium(IV)n-butoxide | Dimethyl succinate, 1,4-Butanediol | Not specified | 3-4 (melt) | Molar mass ~40,000 g/mol | [4] |
| TBT on Activated Carbon | Succinic acid, 1,4-Butanediol | 170 (esterification), 235 (polycondensation) | 3 (dehydration) | Weight-avg. molecular weight 47,655 | [11] |
Visualizations
Caption: Workflow for enzymatic synthesis of this compound.
Caption: Process flow for reactive distillation synthesis.
References
- 1. CN103342638B - Preparation method of dibutyl succinate - Google Patents [patents.google.com]
- 2. US5914426A - Process for the preparation of di-tert-butyl succinate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. oa.tib.eu [oa.tib.eu]
- 5. Candida antarctica lipase B-catalyzed synthesis of poly(butylene succinate): shorter chain building blocks also work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Enzymatic synthesis of an electrospinnable poly(butylene succinate-co-dilinoleic succinate) thermoplastic elastomer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Bio-based succinic acid | Helping the sustainable development of the bio-based materials industry [ahb-global.com]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Diisobutyl Succinate and Dibutyl Succinate as Bio-based Plasticizers
For Researchers, Scientists, and Drug Development Professionals
The increasing demand for safer, more environmentally friendly alternatives to traditional phthalate plasticizers has led to significant research into bio-based compounds. Among these, succinate esters have emerged as promising candidates due to their favorable toxicological profiles and biodegradability. This guide provides a comparative study of two such esters: Diisobutyl succinate (DIBS) and Dibutyl succinate (DBS), focusing on their physical, chemical, and performance properties as plasticizers, particularly in polyvinyl chloride (PVC) formulations. While comprehensive, direct comparative performance data is limited, this document synthesizes available information and outlines standardized experimental protocols for a thorough evaluation.
Physical and Chemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. Both are esters of succinic acid but differ in the isomeric structure of their butyl side chains. This structural difference can influence their physical properties and interactions within a polymer matrix.
| Property | This compound (DIBS) | Dibutyl Succinate (DBS) |
| CAS Number | 925-06-4 | 141-03-7 |
| Molecular Formula | C12H22O4 | C12H22O4 |
| Molecular Weight | 230.30 g/mol | 230.30 g/mol |
| Boiling Point | 252.6 °C at 760 mmHg | 274-275 °C at 760 mmHg |
| Melting Point | Data not available | -29 °C |
| Density | ~0.982 g/cm³ | ~0.98 g/cm³ |
| Refractive Index | ~1.434 | ~1.4299 |
| Appearance | Colorless liquid | Colorless liquid |
Note: The properties listed are based on available data from various chemical suppliers and databases. Exact values may vary slightly between sources.
Performance as Plasticizers: A Comparative Overview
Mechanical Properties: The addition of a plasticizer typically decreases tensile strength and hardness while increasing the elongation at break, signifying enhanced flexibility.[4] For instance, PVC plasticized with succinate esters has shown significant improvements in elasticity.[3]
Thermal Stability: Plasticizers can influence the thermal degradation of PVC. Thermogravimetric analysis (TGA) is used to assess this, with the onset of degradation temperature being a key parameter.[5][6][7][8] Studies on PVC with other succinate plasticizers have shown that they can offer good thermal stability.[6]
Migration Resistance: A critical factor for many applications, especially in the medical and food contact fields, is the plasticizer's tendency to leach out of the polymer matrix. Lower migration is highly desirable. The branched structure of DIBS might theoretically offer slightly different migration characteristics compared to the linear structure of DBS, but experimental data is needed for a definitive comparison.[9]
Biodegradability: Both DIBS and DBS are expected to be more readily biodegradable than phthalate-based plasticizers.[4][10][11][12][13] Succinate esters, in general, are known for their biodegradability, which is a significant advantage from an environmental perspective.[10][11][12]
Due to the lack of specific comparative data, the following table provides a template for the types of results that would be generated from the experimental protocols outlined in the next section.
| Performance Parameter | This compound (DIBS) in PVC (40 phr) | Dibutyl Succinate (DBS) in PVC (40 phr) | Unplasticized PVC |
| Tensile Strength (MPa) | Data not available | ~19 MPa (for a succinate ester mix)[6] | ~52 MPa[14] |
| Elongation at Break (%) | Data not available | ~250% (for a succinate ester mix)[6] | <10% |
| Shore Hardness (A/D) | Data not available | Data not available | ~85D[15][16] |
| Migration Loss (%) | Data not available | Data not available | N/A |
| T5% Degradation Temp (°C) | Data not available | Data not available | ~250-270°C[7] |
| Biodegradation (%) | Data not available | Readily biodegradable[10][13] | Not biodegradable |
Note: "phr" stands for parts per hundred resin, a common unit for plasticizer concentration. The data for DBS is indicative of succinate esters and may not be exact for DBS alone.
Experimental Protocols
To conduct a direct comparative study of DIBS and DBS, the following standardized experimental methodologies are recommended:
3.1. Sample Preparation
-
Compounding: Prepare PVC blends containing 40 phr of DIBS and DBS, respectively. A typical formulation would include PVC resin, the plasticizer, and a thermal stabilizer.
-
Milling and Pressing: The compounded materials should be milled and then compression molded into sheets of a specified thickness for subsequent testing.
3.2. Mechanical Properties
-
Tensile Strength and Elongation at Break (ASTM D638):
-
Cut dumbbell-shaped specimens from the molded sheets according to ASTM D638 specifications.[17][18][19][20][21]
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Conduct the tensile test using a universal testing machine at a specified crosshead speed.
-
Record the tensile strength at break and the percentage of elongation at break.
-
-
Hardness (ASTM D2240):
-
Use a Shore A or Shore D durometer, depending on the material's hardness.[2][9][22][23][24]
-
Place the specimen on a hard, flat surface.
-
Apply the durometer presser foot to the specimen, ensuring it is parallel to the surface.
-
Take the hardness reading within one second of firm contact.
-
Perform measurements at multiple points on the specimen and calculate the average.
-
3.3. Thermal Stability
-
Thermogravimetric Analysis (TGA):
-
Place a small, known weight of the plasticized PVC sample into a TGA instrument.[5][6][7][8]
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss as a function of temperature.
-
Determine the temperature at which 5% weight loss occurs (T5%) as an indicator of the onset of thermal degradation.
-
3.4. Migration Resistance
-
Solvent Extraction (ASTM D1239):
-
Cut specimens of a specific size from the plasticized PVC sheets and weigh them accurately.[1][3]
-
Immerse the specimens in a specified solvent (e.g., hexane, ethanol, or soapy water) for a defined period (e.g., 24 hours) at a controlled temperature.
-
Remove the specimens, dry them thoroughly, and reweigh them.
-
Calculate the percentage of weight loss as an indicator of plasticizer migration.
-
3.5. Biodegradability
-
CO2 Evolution Test (OECD 301B):
-
Prepare a test medium containing the plasticizer as the sole carbon source, a mineral medium, and an inoculum of microorganisms (e.g., from activated sludge).[25]
-
Aerate the medium with CO2-free air and trap the evolved CO2 in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide).
-
Quantify the trapped CO2 at regular intervals over a 28-day period.
-
Calculate the percentage of biodegradation by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered readily biodegradable if it reaches a 60% biodegradation level within a 10-day window during the 28-day test.
-
Experimental Workflow
The following diagram illustrates the logical flow of experiments for a comprehensive comparison of the two plasticizers.
Caption: Experimental workflow for the comparative evaluation of plasticizers.
Conclusion
This compound and Dibutyl succinate represent a promising class of bio-based plasticizers that can serve as alternatives to traditional phthalates. Based on their physical properties, both are suitable for plasticizing PVC. While a direct, quantitative comparison of their performance is not yet available in published literature, the experimental protocols outlined in this guide provide a clear roadmap for researchers to conduct such a study. The key differentiators are likely to be found in subtle differences in plasticizing efficiency, migration resistance, and potentially thermal stability, which would be influenced by the branched versus linear alkyl chains. Further research generating this direct comparative data is crucial for formulators to make informed decisions when selecting the most appropriate bio-based plasticizer for their specific applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Biodegradable Polymer Composites Based on Poly(butylene succinate) Copolyesters and Wood Flour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Acceleration of Polybutylene Succinate Biodegradation by Terribacillus sp. JY49 Isolated from a Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polybutylene succinate, a potential bio-degradable polymer: synthesis, copolymerization and bio-degradation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Biodegradation of poly(butylene succinate) in soil laboratory incubations assessed by stable carbon isotope labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PVC Properties - Vinidex Pty Ltd [vinidex.com.au]
- 15. Shore Hardness of Flexible Tubes: PVC, Polyurethane, Nylon Explained | Megaflex [megaflex.co.uk]
- 16. plasticsplus.com [plasticsplus.com]
- 17. Dibutyl succinate [sitem.herts.ac.uk]
- 18. atlantis-press.com [atlantis-press.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Diisobutyl Succinate vs. Dioctyl Phthalate (DOP)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material development, the choice of a plasticizer is critical in defining the final properties and safety profile of a product. For decades, Dioctyl Phthalate (DOP) has been a benchmark plasticizer, particularly for polyvinyl chloride (PVC). However, growing concerns over the toxicological impact of phthalates have catalyzed the search for safer, high-performance alternatives. This guide presents a detailed comparison of Diisobutyl Succinate, a non-phthalate plasticizer, and the conventional Dioctyl Phthalate (DOP).
Executive Summary
This compound is emerging as a viable, "greener" alternative to DOP, exhibiting promising performance characteristics. While direct comparative data for this compound is limited, studies on structurally similar succinate esters suggest comparable plasticizing efficiency and potentially superior migration resistance. From a toxicological standpoint, this compound is generally considered to have a more favorable safety profile compared to DOP, which has been linked to endocrine disruption and reproductive toxicity.
Data Presentation: A Comparative Overview
The following tables summarize the key performance and physical properties of this compound and Dioctyl Phthalate. It is important to note that while extensive data exists for DOP, the data for this compound is less comprehensive, and some values are based on studies of similar succinate esters.
| Physical and Chemical Properties | This compound | Dioctyl Phthalate (DOP) |
| Chemical Formula | C12H22O4[1] | C24H38O4 |
| Molecular Weight ( g/mol ) | 230.3[1][2] | 390.56 |
| Appearance | Colorless liquid[1] | Colorless, oily liquid |
| Boiling Point (°C) | ~252.6[3] | ~385 |
| Flash Point (°C) | ~109.8[3] | ~215[4] |
| Plasticizer Performance in PVC | This compound (and similar Succinates) | Dioctyl Phthalate (DOP) |
| Plasticizing Efficiency | Good to Excellent. Studies on succinate esters show they can be as effective or more effective than DOP in reducing the glass transition temperature (Tg)[5]. | Excellent. Known for high plasticizing efficiency[6]. |
| Migration Resistance | Generally superior to DOP. Succinate esters have shown lower leaching in various solvents[7]. | Prone to migration, which can lead to material brittleness and environmental contamination[6]. |
| Thermal Stability | Good. The thermal degradation point of PVC plasticized with a similar succinate ester was found to be suitable for processing, though slightly lower than PVC with a phthalate plasticizer in some cases. | Good thermal stability, but can volatilize at high processing temperatures[8]. |
| Mechanical Properties | Can provide comparable or improved tensile strength and elongation at break compared to DOP-plasticized PVC[7][9]. | Imparts good flexibility and elongation but can reduce the tensile strength of the polymer[10]. |
| Toxicological Profile | This compound | Dioctyl Phthalate (DOP) |
| General Toxicity | Generally regarded as having a low toxicity profile and is considered a safer chemical by the EPA[2]. | Low acute toxicity, but concerns exist regarding chronic exposure[4][11]. |
| Carcinogenicity | Not classified as a carcinogen. | Classified as "Possibly carcinogenic to humans" (Group 2B) by IARC[4]. |
| Reproductive & Developmental Toxicity | Data on this compound is limited, but a close isomer, Diisobutyl Phthalate, has shown reproductive and developmental toxicity[12]. | Known endocrine disruptor and can cause reproductive and developmental harm[13]. |
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. Below are detailed protocols for key experiments used to evaluate plasticizer performance.
Plasticizer Efficiency: Tensile Properties (ASTM D882)
This method determines the tensile strength, elongation at break, and modulus of elasticity of thin plastic sheeting, providing insight into the plasticizer's ability to impart flexibility.
-
Apparatus: Universal Testing Machine with a suitable load cell.
-
Test Specimen: Rectangular strips of plasticized PVC film (typically 1 inch wide and at least 6 inches long).
-
Procedure:
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours.
-
Measure the width and thickness of the conditioned specimens.
-
Mount the specimen in the grips of the universal testing machine.
-
Apply a tensile load at a constant rate of crosshead speed until the specimen fails.
-
Record the force and elongation throughout the test.
-
-
Data Analysis: Calculate tensile strength, percentage elongation at break, and Young's modulus from the stress-strain curve.
Migration Resistance: Volatile Loss (ASTM D1203)
This test method measures the weight loss of a plastic material due to the volatilization of the plasticizer.
-
Apparatus: Analytical balance, forced-air oven, and sample containers.
-
Test Specimen: A disc of the plasticized PVC (e.g., 50 mm in diameter).
-
Procedure:
-
Condition the specimen as in the tensile test.
-
Weigh the specimen accurately.
-
Place the specimen in a container with a specified desiccant or absorbent material.
-
Heat the container in an oven at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).
-
After cooling to room temperature in a desiccator, reweigh the specimen.
-
-
Data Analysis: Calculate the percentage of weight loss as a measure of plasticizer volatility.
Thermal Stability: Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability of the plasticized material by measuring its weight change as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Test Specimen: A small, accurately weighed sample of the plasticized PVC.
-
Procedure:
-
Place the sample in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis: Determine the onset temperature of decomposition, which indicates the thermal stability of the material. A higher onset temperature signifies greater thermal stability[14][15].
Visualizations
Experimental Workflow for Plasticizer Comparison
Caption: Workflow for the comparative evaluation of plasticizer performance.
Phthalate Endocrine Disruption Signaling Pathway
Caption: Simplified signaling pathway of phthalate-induced endocrine disruption.
Conclusion
The selection between this compound and Dioctyl Phthalate involves a trade-off between established performance and emerging safety and environmental considerations. While DOP has a long history of effective use, the data on succinate esters, including by proxy for this compound, suggests they are highly competitive alternatives with the significant advantage of a better toxicological profile. For applications in sensitive fields such as medical devices and consumer goods, the move towards non-phthalate plasticizers like this compound is a prudent and increasingly necessary step. Further direct comparative studies are warranted to fully quantify the performance differences and solidify the position of this compound as a leading green plasticizer.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 925-06-4 [thegoodscentscompany.com]
- 4. redox.com [redox.com]
- 5. Thermomechanical Properties of Nontoxic Plasticizers for Polyvinyl Chloride Predicted from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. bastone-plastics.com [bastone-plastics.com]
- 11. cpsc.gov [cpsc.gov]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 13. echemi.com [echemi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Standards for Diisobutyl Succinate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical standards and methodologies for the accurate quantification of Diisobutyl succinate. In the following sections, we present a detailed overview of available standards, comparative analytical techniques with supporting experimental data, and complete protocols for immediate application in a laboratory setting.
Comparison of Analytical Standards
Table 1: Comparison of Commercially Available this compound Products
| Supplier | Product Name | CAS Number | Purity | Format | Certification |
| BOC Sciences | This compound | 925-06-4 | 95% | Neat | None |
| Alfa Chemistry | This compound | 925-06-4 | Not Specified | Neat | None |
| CymitQuimica | Butanedioic acid, bis(2-methylpropyl) ester | 925-06-4 | Not Specified | Neat | None |
Analytical Methodologies: A Comparative Overview
The quantification of this compound can be effectively achieved using several analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and potential quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, offering excellent resolution and sensitivity. A reverse-phase method is particularly well-suited for this compound.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, and Formic Acid[1] |
| Detection | UV or Mass Spectrometry (MS) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high sensitivity and specificity for the quantification of volatile and semi-volatile compounds like this compound. The mass spectrometer allows for unambiguous identification based on the compound's mass spectrum.
Table 3: GC-MS Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | DB-5ms or equivalent |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Oven Program | Optimized for separation from matrix components |
| Detector | Mass Spectrometer (Scan or SIM mode) |
| Kovats Retention Index | Standard non-polar: 1450, 1451, 1452, 1447, 1464.1[2] |
Experimental Protocols
HPLC Protocol for this compound Quantification
This protocol outlines a reverse-phase HPLC method for the quantification of this compound.
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase.
2. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
-
Column: Newcrom R1 reverse-phase column.[1]
-
Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile, water, and a small amount of acid (e.g., 0.1% phosphoric acid or 0.1% formic acid for MS compatibility).[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV detector at an appropriate wavelength (e.g., 210 nm) or a mass spectrometer.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
GC-MS Protocol for this compound Quantification
This protocol provides a general procedure for the analysis of this compound by GC-MS.
1. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as ethyl acetate.
-
Prepare a series of calibration standards by serial dilution.
2. Sample Preparation:
-
Extract this compound from the sample matrix using a suitable solvent.
-
Concentrate the extract if necessary and filter through a 0.45 µm filter.
3. GC-MS Conditions:
-
Column: A non-polar capillary column such as a DB-5ms.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Mass Spectrometer: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
4. Quantification:
-
Generate a calibration curve from the peak areas of the calibration standards.
-
Quantify this compound in the sample by comparing its peak area to the calibration curve.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the quantification of this compound.
Caption: Experimental workflow for this compound quantification.
Caption: Decision pathway for this compound analysis.
References
Cross-Validation of Analytical Methods for Diisobutyl Succinate in Environmental Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Diisobutyl succinate (DIBS), a widely used industrial chemical, in environmental matrices is crucial for assessing its environmental fate and potential toxicological impact. This guide provides a comparative overview of two distinct analytical methodologies for the determination of DIBS in environmental samples: Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Due to the limited availability of direct cross-validation studies for this compound, this guide leverages performance data from its close structural analog, Diisobutyl phthalate (DIBP) and Di-n-butyl phthalate (DBP), to provide a comparative framework. This approach offers valuable insights into the expected performance of these methods for DIBS analysis.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample throughput, and cost. Below is a summary of the key performance parameters for GC-MS and a competitive immunoassay for the analysis of related compounds in water samples.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Immunoassay (ELISA-based) |
| Analyte | Diisobutyl phthalate (DiBP) / Di-n-butyl phthalate (DBP) | Di-n-butyl phthalate (DBP) |
| Matrix | Water | Water |
| Limit of Detection (LOD) | 1 - 8 ng/mL (DiBP)[1] | 7.5 ng/mL (DBP)[2][3] |
| Limit of Quantitation (LOQ) | 5 - 14 ng/mL (DiBP)[1] | Not explicitly stated, but the working range starts at 42.4 ng/mL[4] |
| Recovery | 93.4% - 101.1% (DiBP)[1] | 85% - 110% (DBP)[2][3] |
| Precision (%RSD) | < 9.3% (Inter-day, DiBP)[1] | Not explicitly stated |
| **Linearity (R²) ** | > 0.99[5] | Not applicable (sigmoidal curve) |
| Throughput | Lower | Higher |
| Cost per Sample | Higher | Lower |
| Selectivity | High (based on mass fragmentation) | Moderate to High (dependent on antibody specificity) |
Note: The data for GC-MS is based on the analysis of Diisobutyl phthalate (DiBP) and Di-n-butyl phthalate (DBP) in water[1][5]. The data for the immunoassay is based on a fluorescence polarization immunoassay for Di-n-butyl phthalate (DBP) in water[2][3].
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the analysis of succinate esters or their analogs in environmental samples using GC-MS and ELISA.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) for Water Samples
This protocol is adapted from a method for the analysis of phthalates in water.[1]
1. Sample Preparation: Dispersive Liquid-Liquid Microextraction (DLLME)
-
To a 10 mL water sample, add a mixture of 500 µL of chlorobenzene (extraction solvent) and 1 mL of acetone (disperser solvent).
-
Vortex the mixture for 1 minute to form a cloudy solution.
-
Centrifuge at 4000 rpm for 5 minutes to separate the phases.
-
Collect the sedimented organic phase (approximately 50 µL) using a microsyringe.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977A GC/MSD or equivalent.[6]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.
Method B: Immunoassay (Lateral Flow) for Water Samples
This protocol is a general representation based on a lateral flow immunoassay for the detection of Dibutyl phthalate.[4]
1. Reagent Preparation
-
Prepare gold nanoparticle-antibody conjugates.
-
Prepare the coating antigen (DBP-protein conjugate) and control line antibody.
-
Fabricate lateral flow strips by applying the conjugate to the conjugate pad, the coating antigen to the test line, and the control line antibody to the control line on a nitrocellulose membrane.
2. Assay Procedure
-
Apply a defined volume (e.g., 100 µL) of the water sample to the sample pad of the lateral flow strip.
-
Allow the liquid to migrate along the strip for a specified time (e.g., 15 minutes).
-
Visually inspect the test and control lines or use a strip reader for quantitative measurement. The intensity of the test line is inversely proportional to the concentration of the analyte in the sample.
3. Data Analysis
-
For qualitative analysis, the presence or absence of the test line indicates a negative or positive result, respectively.
-
For semi-quantitative or quantitative analysis, compare the intensity of the test line to a standard curve generated with known concentrations of the analyte.
Workflow and Logical Relationship Diagrams
The following diagrams illustrate the general workflows for the two analytical approaches.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Dibutyl Phthalate in Surface Water by Fluorescence Polarization Immunoassay [mdpi.com]
- 4. Development of Lateral Flow Test-System for the Immunoassay of Dibutyl Phthalate in Natural Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dlibra.tu.koszalin.pl [dlibra.tu.koszalin.pl]
- 6. agilent.com [agilent.com]
Comparative Migration Analysis of Succinate Esters from Food Contact Materials
For Researchers, Scientists, and Drug Development Professionals
The shift towards safer and more environmentally friendly plasticizers in food contact materials (FCMs) has led to increased interest in succinate esters as alternatives to traditional phthalates. This guide provides a comparative analysis of the migration potential of two common succinate esters, Diethyl Succinate (DES) and Di-n-butyl Succinate (DBS), from FCMs. Understanding the migration behavior of these plasticizers is crucial for ensuring food safety and regulatory compliance.
Factors Influencing Migration
The migration of additives like succinate esters from a polymer matrix into food is a complex process governed by several factors:
-
Nature of the Migrant: The physicochemical properties of the succinate ester, such as its molecular weight, polarity, and solubility, play a significant role.
-
Polymer Matrix: The type of polymer (e.g., PVC, PLA), its crystallinity, and the presence of other additives can influence the diffusion of the plasticizer.
-
Food Simulant/Foodstuff: The nature of the food, particularly its fat content, acidity, and alcohol content, affects the partitioning of the plasticizer from the polymer into the food.
-
Contact Time and Temperature: Higher temperatures and longer contact times generally lead to increased migration.[1]
Comparative Data on Succinate Ester Properties
While direct comparative migration studies for DES and DBS are not extensively available in the public literature, a comparison of their key physicochemical properties can provide a strong indication of their relative migration potential. The following table summarizes these properties.
| Property | Diethyl Succinate (DES) | Di-n-butyl Succinate (DBS) | Implication for Migration |
| Molecular Weight ( g/mol ) | 174.19 | 230.30 | Lower molecular weight generally leads to higher diffusion and migration. |
| Water Solubility | Moderately soluble | Low water solubility | Higher water solubility may lead to greater migration into aqueous foods. |
| Octanol-Water Partition Coefficient (log Kow) | 1.34 (estimated) | 3.2 (experimental)[2] | A lower log Kow indicates higher hydrophilicity and potentially greater migration into aqueous and alcoholic foods. A higher log Kow suggests greater affinity for fatty foods. |
| Vapor Pressure | Higher | Lower | Higher vapor pressure can contribute to migration, especially in applications involving heating. |
Based on these properties, Diethyl Succinate (DES) , with its lower molecular weight and higher water solubility (lower log Kow), is expected to have a higher migration potential into aqueous and alcoholic food simulants compared to Di-n-butyl Succinate (DBS) . Conversely, the higher log Kow of DBS suggests it may have a greater tendency to migrate into fatty food simulants.
Experimental Protocols for Migration Testing
A standardized approach is essential for accurately assessing the migration of succinate esters from FCMs. The following outlines a typical experimental workflow.
Materials and Reagents
-
Food Contact Material: The specific polymer film or article containing the succinate ester of interest.
-
Food Simulants: As per regulatory guidelines (e.g., Commission Regulation (EU) No 10/2011):
-
Analytical Standards: High-purity Diethyl Succinate and Di-n-butyl Succinate.
-
Internal Standard: A suitable non-migrating compound for quantification (e.g., a deuterated analog).
-
Solvents: HPLC or GC grade solvents for extraction and sample preparation (e.g., dichloromethane, ethyl acetate, hexane).[4]
-
Derivatization Reagent (for GC-MS): e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
Migration Test Procedure
-
Sample Preparation: Cut the FCM into specific dimensions to achieve a defined surface area-to-volume ratio with the food simulant (e.g., 6 dm² per 1 L of simulant).[3]
-
Migration Cell Setup: Place the FCM sample in a migration cell or immerse it in the food simulant in a sealed container.
-
Incubation: Incubate the samples under controlled conditions of time and temperature that simulate the intended use of the FCM (e.g., 10 days at 40°C for long-term storage at room temperature).[5]
-
Sample Collection: At specified time intervals, an aliquot of the food simulant is collected for analysis.
Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like succinate esters.
-
Sample Extraction:
-
For aqueous simulants (A and B), perform a liquid-liquid extraction (LLE) with a suitable organic solvent like dichloromethane.[6]
-
For fatty food simulant (D2 - olive oil), a solvent extraction followed by a cleanup step to remove lipids is necessary.
-
-
Derivatization (if required): For some succinate esters, derivatization may be necessary to improve their volatility for GC analysis. A common method is silylation using BSTFA.[4]
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methyl siloxane column (e.g., HP-5ms), is typically used.[4][6]
-
Oven Program: A temperature gradient is employed to separate the analytes. For example, start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.[4]
-
Mass Spectrometry: The mass spectrometer is operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[4]
-
-
Quantification: A calibration curve is generated using standard solutions of the succinate esters of known concentrations. The concentration of the migrant in the food simulant is then determined by comparing its peak area to the calibration curve, using an internal standard to correct for variations in sample preparation and injection.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in a typical migration analysis of succinate esters.
Logical Relationship in Migration Potential
The following diagram illustrates the logical relationship between the physicochemical properties of succinate esters and their migration potential.
Conclusion
The comparative analysis of the physicochemical properties of diethyl succinate and di-n-butyl succinate suggests a higher migration potential for DES, particularly into aqueous and alcoholic foodstuffs. However, experimental validation through rigorous migration testing under specific conditions of use is imperative for a comprehensive risk assessment. The provided experimental protocols offer a framework for conducting such studies, which are essential for ensuring the safety and compliance of food contact materials containing succinate ester plasticizers. Researchers and professionals in drug development should consider these factors when selecting and evaluating plasticizers for their applications.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Migration of conventional and new plasticizers from PVC films into food simulants: A comparative study | Semantic Scholar [semanticscholar.org]
- 3. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 4. researchgate.net [researchgate.net]
- 5. plastic-material-food-contact - ECHA [echa.europa.eu]
- 6. scielo.br [scielo.br]
Ecotoxicity Profile: A Comparative Analysis of Diisobutyl Succinate and Commercial Plasticizers
For Immediate Release
This guide provides a comparative analysis of the ecotoxicity of Diisobutyl Succinate (DIBS) against common commercial plasticizers, including the phthalates Dioctyl Phthalate (DOP) and Diisononyl Phthalate (DINP), and the non-phthalate alternative Dioctyl Terephthalate (DOTP). This document is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on material selection based on environmental impact.
A significant data gap exists in publicly available literature for the experimental ecotoxicity of this compound. Safety Data Sheets frequently report "no data available" for key aquatic toxicity endpoints[1]. The U.S. EPA's Safer Chemical Ingredients List characterizes it as "expected to be of low concern based on experimental and modeled data," while noting that additional data would bolster this assessment[2].
Due to the lack of direct data for this compound, this guide includes data for a structurally similar analogue, Dibutyl Succinate (DBS) , to provide a preliminary ecotoxicological perspective for succinate-based plasticizers. It is crucial to note that this is an analogue, and its properties may not be identical to DIBS.
Quantitative Ecotoxicity Data Summary
The following table summarizes acute and chronic ecotoxicity data for the selected plasticizers across three key aquatic trophic levels: fish, aquatic invertebrates (Daphnia), and algae. Lower LC50/EC50 values indicate higher toxicity.
| Plasticizer | Test Organism | Endpoint | Value (mg/L) | Exposure | Source(s) |
| Dibutyl Succinate (DBS) | Pimephales promelas (Fathead Minnow) | Acute LC50 | 4.26 - 4.46 | 96 h | [3][4] |
| Aquatic Invertebrates | Acute EC50 | No Data Available | 48 h | [3] | |
| Aquatic Plants | Acute EC50 | No Data Available | 72-96 h | [3] | |
| Dioctyl Phthalate (DOP/DEHP) | Pimephales promelas (Fathead Minnow) | Acute LC50 | >0.16 | 96 h | [5] |
| Daphnia pulex | Acute EC50 | 0.133 | 48 h | [5] | |
| Selenastrum capricornutum (Algae) | Acute EC50 | >0.10 | 96 h | [5] | |
| Poecilia reticulata (Guppy) | Chronic LOEC | 0.001 | 91 d | [5] | |
| Daphnia magna | Chronic NOEC | 0.077 | 21 d | [5] | |
| Diisononyl Phthalate (DINP) | Fish, Invertebrates, Algae | Acute & Chronic | No adverse effects observed up to the limit of water solubility | - | [6] |
| Dioctyl Terephthalate (DOTP) | Pimephales promelas (Fathead Minnow) | Acute LC50 | >984 | 96 h | [7] |
| Daphnia magna | Acute EC50 | 0.0014 (>1.4 µg/L) | 48 h | [7] | |
| Selenastrum capricornutum (Algae) | Acute EC50 | >0.86 | 72 h | [7] |
LC50 (Lethal Concentration, 50%): Concentration causing mortality in 50% of the test population. EC50 (Effective Concentration, 50%): Concentration causing a specified effect (e.g., immobilization, growth inhibition) in 50% of the test population. NOEC (No-Observed-Effect Concentration): The highest tested concentration at which no statistically significant effect is observed. LOEC (Lowest-Observed-Effect Concentration): The lowest tested concentration at which a statistically significant effect is observed.
Experimental Protocols
The ecotoxicity data presented are typically generated following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data quality and comparability.
Acute Fish Toxicity Test (Following OECD 203)
This test evaluates the concentration of a substance that is lethal to 50% of the test fish over a 96-hour period[6][7][8].
-
Test Organism : A recommended species like Zebrafish (Danio rerio) or Fathead Minnow (Pimephales promelas) is selected.
-
Exposure : Fish are exposed to at least five geometrically spaced concentrations of the test substance for 96 hours in a static or semi-static system[7][9]. A control group is maintained in clean water.
-
Observation : Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours[8].
-
Endpoint : The 96-hour LC50 value is calculated using statistical methods.
Acute Invertebrate Immobilization Test (Following OECD 202)
This test assesses the effects of a chemical on the mobility of aquatic invertebrates, typically Daphnia magna[10][11].
-
Test Organism : Juvenile daphnids (<24 hours old) are used[12].
-
Exposure : Daphnids are exposed to a range of at least five concentrations of the test substance for 48 hours[13].
-
Observation : The number of immobilized daphnids (unable to swim after gentle agitation) is recorded at 24 and 48 hours[11][12].
-
Endpoint : The 48-hour EC50 for immobilization is determined.
Algal Growth Inhibition Test (Following OECD 201)
This protocol determines a substance's effect on the growth of freshwater microalgae or cyanobacteria[14][15].
-
Test Organism : Exponentially growing cultures of a species like Pseudokirchneriella subcapitata are used[16].
-
Exposure : Algal cultures are exposed to at least five different concentrations of the test substance in a nutrient-rich medium for 72 hours under continuous illumination and controlled temperature[17].
-
Observation : Algal growth (biomass) is measured at least every 24 hours[18].
-
Endpoint : The EC50 for growth rate inhibition is calculated by comparing the growth in the test cultures to that of the controls[16].
Chronic Daphnia Reproduction Test (Following OECD 211)
This test evaluates the sublethal effects of a substance on the reproductive output of Daphnia magna over a 21-day period, spanning several generations[19][20].
-
Test Organism : Young female daphnids (<24 hours old) are exposed individually[21].
-
Exposure : The test is conducted using a semi-static renewal system, where the test solutions are replaced regularly to maintain exposure concentrations[21].
-
Observation : Survival of the parent animals and the number of living offspring produced are monitored throughout the 21-day test[22].
-
Endpoint : The primary endpoint is the total number of live offspring produced per surviving parent. The lowest concentration with a significant effect (LOEC) and the highest concentration with no significant effect (NOEC) are determined[21].
Visualizing Workflows and Toxicological Pathways
The following diagrams illustrate the experimental workflow for aquatic toxicity testing and the potential mechanisms of action for certain plasticizers.
Caption: General workflow for aquatic ecotoxicity assessment.
Caption: Simplified pathway of phthalate endocrine disruption.
Caption: Potential disruption of the endocannabinoid system by DINP.
Discussion and Conclusion
The analysis of available data reveals a distinct ecotoxicity hierarchy among the compared plasticizers.
-
This compound (DIBS): A conclusive assessment is hampered by the lack of experimental data. However, its analogue, Dibutyl Succinate (DBS), shows moderate acute toxicity to fish (LC50 ~4.4 mg/L), suggesting that succinate-based plasticizers are not entirely benign in aquatic environments and warrant further empirical testing[3][4].
-
Dioctyl Phthalate (DOP/DEHP): This traditional phthalate plasticizer demonstrates significant aquatic toxicity, particularly in chronic exposures. With a chronic LOEC for fish at 0.001 mg/L and a chronic NOEC for Daphnia at 0.077 mg/L, DOP poses a clear risk to aquatic ecosystems[5]. Its classification as an endocrine disruptor further elevates its environmental concern[5][23].
-
Diisononyl Phthalate (DINP): Generally, DINP exhibits low aquatic toxicity in standard tests, with no adverse effects often noted up to its limit of water solubility[6]. However, more recent research indicates it can act as an endocrine disruptor by interfering with the endocannabinoid system in fish, which can lead to reproductive and metabolic disturbances[24][25][26]. This highlights the importance of investigating specific toxicological pathways beyond standard lethality and reproduction endpoints.
-
Dioctyl Terephthalate (DOTP): As a non-phthalate alternative, DOTP shows a much more favorable ecotoxicity profile in acute tests. Its acute toxicity to fish is very low (>984 mg/L), and while it shows high toxicity to Daphnia in one study (EC50 of 0.0014 mg/L), its overall environmental impact is considered minimal compared to ortho-phthalates like DOP[7].
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 4. fishersci.com [fishersci.com]
- 5. Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurolab.net [eurolab.net]
- 7. oecd.org [oecd.org]
- 8. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 9. eurofins.com.au [eurofins.com.au]
- 10. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 11. oecd.org [oecd.org]
- 12. shop.fera.co.uk [shop.fera.co.uk]
- 13. eurofins.it [eurofins.it]
- 14. oecd.org [oecd.org]
- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 16. shop.fera.co.uk [shop.fera.co.uk]
- 17. eurofins.com.au [eurofins.com.au]
- 18. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]
- 19. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 20. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]
- 21. biotecnologiebt.it [biotecnologiebt.it]
- 22. swedenwaterresearch.se [swedenwaterresearch.se]
- 23. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endocannabinoids & Endocrine Disruptors | Project CBD [projectcbd.org]
- 25. Dose-Specific Effects of Di-Isononyl Phthalate on the Endocannabinoid System and on Liver of Female Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Effects of diisononyl phthalate (DiNP) on the endocannabinoid and reproductive systems of male gilthead sea bream (Sparus aurata) during the spawning season - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diisobutyl Succinate and Other Bio-Based Solvents for Researchers and Drug Development Professionals
In the quest for greener and more sustainable laboratory and manufacturing practices, bio-based solvents are emerging as viable alternatives to their traditional petroleum-derived counterparts. This guide provides a detailed comparison of the performance of Diisobutyl succinate against two other prominent bio-based solvents: Ethyl lactate and Dimethyl isosorbide (DMI). The information presented is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate solvents for their specific applications.
Executive Summary
This compound is a promising bio-based solvent with a favorable environmental and safety profile. This guide benchmarks its performance against Ethyl lactate, a widely used green solvent, and Dimethyl isosorbide, a high-performance solvent and penetration enhancer. The comparison focuses on key physicochemical properties, solvency power, and other performance metrics relevant to laboratory research and pharmaceutical applications. While comprehensive data is available for Ethyl lactate, some performance metrics for this compound and Dimethyl isosorbide are not readily found in public literature, indicating an area for further experimental investigation.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a solvent is crucial for its selection. The following table summarizes the key properties of this compound, Ethyl lactate, and Dimethyl isosorbide.
| Property | This compound | Ethyl Lactate | Dimethyl Isosorbide |
| CAS Number | 925-06-4[1][2] | 97-64-3 | 5306-85-4 |
| Molecular Formula | C₁₂H₂₂O₄[3] | C₅H₁₀O₃ | C₈H₁₄O₄[4] |
| Molecular Weight ( g/mol ) | 230.30[3] | 118.13 | 174.19[4] |
| Boiling Point (°C) | 252.6[1] | 154 | 236-237 (est.) |
| Flash Point (°C) | 109.8[1] | 46 | 108.33 |
| Density (g/cm³ at 20°C) | 0.982[1] | 1.03 | 1.15 (at 25°C) |
| Water Solubility | 55.61 mg/L at 25°C (est.)[1] | Miscible | Soluble |
Performance Characteristics
The performance of a solvent is determined by a combination of factors including its solvency power, viscosity, and evaporation rate. These parameters are critical in applications ranging from chemical synthesis and purification to formulation and cleaning.
| Performance Metric | This compound | Ethyl Lactate | Dimethyl Isosorbide |
| Kauri-Butanol (KB) Value | Not available | >1000 | Not available |
| Viscosity | Not available | 2.71 cP at 20°C | 6.70 mPa·s at 25°C[4] |
| Relative Evaporation Rate (n-BuAc=1) | Not available | 0.22 - 0.233 | Not available[4][5][6] |
Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) are a powerful tool for predicting the compatibility of a solvent with a solute, including polymers and active pharmaceutical ingredients. The total solubility parameter (δt) is composed of three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).
| Hansen Solubility Parameter (MPa⁰⁵) | This compound | Ethyl Lactate | Dimethyl Isosorbide |
| δD (Dispersion) | Not available | 16.0 - 16.7 | 17.6 |
| δP (Polar) | Not available | 6.45 - 7.6 | 7.1 |
| δH (Hydrogen Bonding) | Not available | 11.6 - 12.5 | 7.5 |
| Total (δt) | Not available | ~21.7 | ~20.4 |
Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies. Below are brief descriptions of the key test methods cited.
Kauri-Butanol (KB) Value (ASTM D1133)
This test method is a standardized measure of the solvency power of hydrocarbon solvents.[7][8][9][10][11][12] It involves titrating a standard solution of kauri gum in n-butanol with the solvent being tested until a defined level of turbidity is reached.[7][8][9][10][11][12] A higher volume of solvent required to reach the cloud point indicates a higher Kauri-Butanol value and thus, a stronger solvency power.[7][13][8][9][10][11][12]
Experimental Workflow for Kauri-Butanol Value Determination
Kinematic Viscosity (ASTM D445)
This standard test method determines the kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer at a precisely controlled temperature. The kinematic viscosity is then calculated by multiplying the flow time by the calibration constant of the viscometer.
Experimental Workflow for Viscosity Measurement
Evaporation Rate (ASTM D3539)
This test method covers the determination of the rate of evaporation of volatile liquids. A specified volume of the solvent is placed in a shallow dish and the time taken for the solvent to completely evaporate under controlled conditions of temperature, humidity, and air flow is measured. The evaporation rate is often expressed relative to a standard solvent, such as n-butyl acetate.
Logical Relationship of Factors Influencing Evaporation Rate
Applications in Drug Development
The choice of solvent is critical in various stages of drug development, including synthesis, purification, formulation, and drug delivery.
-
Synthesis and Purification: A solvent with appropriate solvency for reactants and impurities is essential for reaction efficiency and ease of purification.
-
Formulation: In drug formulation, solvents are used to dissolve or suspend active pharmaceutical ingredients (APIs). The safety, stability, and compatibility of the solvent with the API and other excipients are of paramount importance.
-
Drug Delivery: Solvents can be used as vehicles for topical and transdermal drug delivery. Penetration enhancers, such as Dimethyl isosorbide, are often employed to improve the delivery of APIs through the skin.
Conclusion
This compound presents itself as a bio-based solvent with a desirable safety and environmental profile. Its high boiling point and low water solubility make it suitable for applications where low volatility is advantageous. However, the lack of readily available performance data, such as the Kauri-butanol value and specific evaporation rate, highlights the need for further experimental characterization to fully assess its potential against more established bio-based solvents like Ethyl lactate. Ethyl lactate, with its high solvency power and biodegradability, remains a strong benchmark. Dimethyl isosorbide offers unique properties as a high-performance solvent and effective penetration enhancer, particularly valuable in topical and transdermal formulations. The selection of the most appropriate bio-based solvent will ultimately depend on the specific requirements of the application, balancing performance, safety, and sustainability considerations.
References
- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimethyl Isosorbide: An Innovative Bio-Renewable Solvent for Sustainable Chromatographic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. file.yizimg.com [file.yizimg.com]
- 8. finishingandcoating.com [finishingandcoating.com]
- 9. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 10. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 11. techspray.com [techspray.com]
- 12. researchgate.net [researchgate.net]
- 13. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths [aclstaticide.com]
A Comparative Guide to the Analysis of Diisobutyl Succinate: Methodologies and Performance Data
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Diisobutyl succinate is paramount for quality control, safety assessment, and various research applications. This guide provides a comprehensive comparison of two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
This document outlines the performance characteristics of each method, supported by available experimental data, and presents detailed experimental protocols to assist in the selection and implementation of the most suitable method for specific analytical needs.
Comparison of Analytical Method Performance
The choice of an analytical method is contingent on several factors, including the sample matrix, required sensitivity, and the instrumentation available. Below is a summary of the typical performance characteristics for the analysis of succinate esters.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography with UV Detection (HPLC-UV) |
| Linearity Range | 5 - 1000 ng/g | 1 - 100 µg/mL (Estimated for this compound) |
| Correlation Coefficient (r²) | > 0.998 | > 0.99 (Typical) |
| Limit of Detection (LOD) | Method Dependent (Typically low ng/g) | Method Dependent (Typically low µg/mL) |
| Limit of Quantification (LOQ) | 54.1 - 76.3 ng/g (for similar adipates)[1] | Method Dependent (Typically low µg/mL) |
| Accuracy (Recovery) | 83.6% - 118.5% | 98% - 102% (Typical for drug products)[1] |
| Precision (RSD) | 2.5% - 15.6%[1] | < 2% (Typical)[1] |
Experimental Protocols
Detailed methodologies for sample preparation and analysis are crucial for obtaining reliable and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3]
1. Sample Preparation (Solid Matrix)
-
Comminution: Cut the solid sample into small pieces (approximately 2x2 mm) to increase the surface area for extraction.[4]
-
Solvent Extraction:
-
Accurately weigh approximately 1 gram of the comminuted sample into a glass vial.[4]
-
Add 10 mL of a suitable extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methanol).[4]
-
Vortex the vial for 5 minutes.[4]
-
Place the vial in an ultrasonic bath for 30 minutes.[4]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[4]
-
Transfer the supernatant to a clean glass vial.[4]
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column (e.g., DB-5MS, 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 300°C at 15°C/min, and hold for 10 minutes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode.
-
Scan Range: m/z 40-400
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a versatile technique suitable for the analysis of this compound.[6][7] A reverse-phase method is commonly employed.[6]
1. Sample Preparation
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
2. HPLC Instrumentation and Conditions
-
HPLC System: With a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[8]
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[8]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water.[6][9] For Mass-Spec compatible applications, formic acid can be used as an additive instead of phosphoric acid.[6][9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: The wavelength of maximum absorbance (λmax) for succinate esters is typically in the low UV range, around 210-230 nm.[8] A starting wavelength of 210 nm is recommended.[8]
Visualizing Analytical Workflows and Relationships
Diagrams can effectively illustrate the procedural flow of experiments and the logical connections between key validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Dimethyl succinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Analysis of Predicted and Experimental Properties of Diisobutyl Succinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the predicted and experimentally determined physicochemical properties of Diisobutyl succinate (CAS No: 925-06-4), a butanedioic acid ester. Understanding the correlation between computational predictions and real-world measurements is crucial for modeling, screening, and process development. This document summarizes key data in a comparative format, outlines the methodologies for experimental determination, and visualizes the workflow for property validation.
Correlation of Predicted and Experimental Data
Computational models offer a rapid, cost-effective method for estimating the properties of chemical compounds. These predictions, often based on quantitative structure-property relationship (QSPR) models or other computational chemistry approaches, are valuable for initial screening and hypothesis testing. However, experimental validation remains the gold standard. The following tables present a side-by-side comparison of predicted and experimental values for key physicochemical properties of this compound, sourced from various chemical databases.
Table 1: Physicochemical Properties of this compound
| Property | Predicted/Estimated Value | Experimental Value |
| Molecular Formula | C₁₂H₂₂O₄ | C₁₂H₂₂O₄ |
| Molecular Weight | 230.30 g/mol [1][2] | - |
| Density | 0.982 g/cm³[2][3] | 0.967 g/cm³[4] |
| Boiling Point | 252.6 °C (at 760 mmHg)[2][3] | 216 °C[4] |
| Flash Point | 109.8 °C (Closed Cup, est.)[2] | - |
| logP (Octanol/Water) | 2.165 - 3.004[2][4][5] | - |
| Refractive Index | 1.434[2] | - |
| Vapor Pressure | 0.019 mmHg @ 25 °C (est.) | - |
Note: Experimental values for some properties like Flash Point, logP, and Refractive Index were not explicitly available in the searched literature, though estimated or predicted values are common.
Experimental Protocols
The experimental values cited in this guide are determined by established laboratory methods. Below are detailed protocols for the key experiments.
Determination of Boiling Point
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and effective method for its determination, especially with small sample volumes, is the Thiele tube method.[6][7]
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner), and a suitable bath liquid (e.g., mineral oil).[6][8]
-
Procedure:
-
A small amount of the liquid sample (a few mL) is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in the Thiele tube containing the bath liquid.[7]
-
The side arm of the Thiele tube is gently heated, which allows for uniform heating of the bath via convection currents.[6]
-
As the temperature rises, air trapped in the capillary tube will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7]
-
The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[6]
-
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. The ASTM D4052 standard test method utilizes a digital density meter for precise measurements.[1][3]
-
Apparatus: Digital density meter, typically featuring an oscillating U-tube.[3]
-
Principle: A small volume of the liquid sample (approx. 1-2 mL) is introduced into the oscillating sample tube. The instrument measures the change in the oscillation frequency of the tube caused by the mass of the sample.[9]
-
Procedure:
-
The instrument is calibrated using standard reference materials of known density (e.g., dry air and pure water).
-
The sample is injected into the clean, dry U-tube, ensuring no air bubbles are present, as they can affect the measurement.[1][10]
-
The tube is oscillated, and its characteristic frequency is measured.
-
Using calibration data, the instrument calculates the density of the sample at the test temperature.[9] This method is applicable to liquids with viscosities typically below 15,000 mm²/s.[1]
-
Determination of Flash Point
The flash point is the lowest temperature at which a liquid's vapors will ignite when an ignition source is introduced. The Pensky-Martens closed-cup method (standardized as ASTM D93) is widely used.[5][11]
-
Apparatus: Pensky-Martens closed-cup tester, which includes a brass test cup, a close-fitting lid with apertures, a stirrer, a heat source, and an ignition source.[5][11]
-
Procedure:
-
The sample is placed in the test cup up to a specified mark.
-
The lid is secured, and the sample is heated at a controlled, constant rate while being continuously stirred.[11]
-
At regular temperature intervals, the stirring is stopped, and the ignition source (a small flame) is dipped into the vapor space of the cup through an aperture in the lid.[5][12]
-
The test is repeated until a distinct "flash" is observed inside the cup.[12]
-
The temperature at which this flash occurs, corrected for barometric pressure, is recorded as the flash point.[5]
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance and is commonly measured using an Abbe refractometer.[13][14]
-
Apparatus: Abbe refractometer, light source (typically a sodium D-line lamp, 589 nm), and a constant temperature water bath.[13]
-
Procedure:
-
The refractometer prisms are cleaned and calibrated using a standard of known refractive index, such as distilled water.[15]
-
A few drops of the liquid sample are placed on the surface of the measuring prism.
-
The prisms are closed to spread the liquid into a thin film. The temperature is allowed to stabilize, as refractive index is temperature-dependent.[13]
-
While looking through the eyepiece, the adjustment knob is turned until the light-dark boundary line is centered on the crosshairs.
-
If using white light, a compensator is adjusted to eliminate any color fringes from the boundary line.
-
The refractive index is then read directly from the instrument's calibrated scale.[13]
-
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity and is critical in drug development for predicting absorption and distribution. The shake-flask method is the traditional and most direct way to measure it.[16][17]
-
Apparatus: Glass flasks with stoppers, mechanical shaker, centrifuge, and an analytical instrument to determine concentration (e.g., HPLC or UV-Vis spectrophotometer).
-
Materials: High-purity n-octanol and water (or a suitable buffer, e.g., pH 7.4 phosphate buffer for logD measurement).[18]
-
Procedure:
-
n-octanol and water are pre-saturated with each other by mixing and allowing the phases to separate.
-
A known amount of the compound is dissolved in one of the phases (usually n-octanol).
-
The solution is combined with a known volume of the other phase in a flask.
-
The flask is shaken for a set period (e.g., several hours) to allow the compound to partition between the two phases until equilibrium is reached.[17]
-
The mixture is then centrifuged to ensure complete separation of the two immiscible layers.[16]
-
The concentration of the compound in each phase is accurately measured using an appropriate analytical technique.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[17]
-
Visualization of the Property Comparison Workflow
The following diagram illustrates the logical workflow for comparing computationally predicted chemical properties against experimentally validated data.
Caption: Workflow for comparing predicted and experimental chemical properties.
References
- 1. store.astm.org [store.astm.org]
- 2. nextmol.com [nextmol.com]
- 3. ASTM D4052 - eralytics [eralytics.com]
- 4. Rowan | ML-Powered Molecular Design and Simulation [rowansci.com]
- 5. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. grokipedia.com [grokipedia.com]
- 14. macro.lsu.edu [macro.lsu.edu]
- 15. hinotek.com [hinotek.com]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diisobutyl Succinate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed, procedural instructions for the proper disposal of diisobutyl succinate, designed for researchers, scientists, and drug development professionals. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste management regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound with appropriate care. While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), good laboratory practice dictates cautious handling of all chemical reagents.[1][2]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses.
-
Hand Protection: Use chemical-impermeable gloves.
-
Skin Protection: Wear a lab coat or other suitable protective clothing.
Ventilation:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any mists or vapors.[3]
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If a significant spill occurs, evacuate personnel from the immediate area and ensure adequate ventilation.[3][4]
-
Containment: For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[3] Do not allow the spilled chemical to enter drains or sewer systems.[3][4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
III. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal contractor.
-
Waste Characterization: While this compound is not broadly classified as hazardous, it is crucial to consult your institution's environmental health and safety (EHS) office for specific guidance on waste characterization. Regulations can vary at the federal, state, and local levels.[5][6] The Resource Conservation and Recovery Act (RCRA) in the United States provides a framework for hazardous waste management.[5][7]
-
Containerization:
-
Place waste this compound in a clearly labeled, sealed, and non-reactive container.
-
The label should include "this compound Waste" and any other information required by your institution.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Arranging for Disposal:
-
Empty Containers:
-
Containers that have held this compound should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be recycled or disposed of as regular laboratory waste, provided all labels are removed or defaced.[4]
-
IV. Quantitative Data
While specific toxicity data is limited, the following physical and chemical properties are relevant for handling and storage.
| Property | Value |
| Molecular Formula | C12H22O4 |
| Molecular Weight | 230.3 g/mol [4] |
| CAS Number | 925-06-4[4] |
| Appearance | Colorless liquid |
Experimental Protocols & Methodologies
The disposal procedures outlined above are based on standard safety protocols and information derived from Safety Data Sheets (SDS). No novel experimental protocols were developed for this guidance. The core methodology relies on interpreting and implementing the recommendations from authoritative sources on chemical safety and waste management.
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process and procedural flow.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Diisobutyl succinate
This document provides essential safety and logistical information for laboratory personnel handling Diisobutyl succinate. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C12H22O4 | [1][2][3][4] |
| Molecular Weight | 230.30 g/mol | [1][2] |
| CAS Number | 925-06-4 | [2][3] |
| Boiling Point | 216 - 252.6 °C | [3][4][5] |
| Flash Point | 109.8 °C | [3][4][5] |
| Density | ~0.97 g/cm³ | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), and the U.S. Environmental Protection Agency (EPA) expects it to be of low concern, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment.[1][5][6]
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent accidental splashes to the eyes.[6] |
| Hand Protection | Chemical-resistant, impermeable gloves (e.g., Nitrile, Neoprene). | To avoid direct skin contact.[2][7] Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | Standard laboratory coat. | To protect skin and clothing from potential splashes. |
| Respiratory Protection | Generally not required with adequate ventilation. If working in a poorly ventilated area or if mists/aerosols may be generated, use a NIOSH-approved respirator with organic vapor cartridges. | To prevent inhalation of vapors or mists.[2] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling procedures.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before commencing any work.[2]
-
Ensure the work area, typically a chemical fume hood or a well-ventilated laboratory bench, is clean and unobstructed.[2][6]
-
Don the appropriate PPE as specified in the table above, including a lab coat, safety glasses, and chemical-resistant gloves.[6]
-
-
Handling :
-
Storage :
-
Post-Handling :
-
Thoroughly decontaminate all work surfaces after handling is complete.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable local, state, and federal regulations.
Waste Handling and Disposal Protocol
-
Waste Collection :
-
Spill Management :
-
In the event of a spill, immediately evacuate personnel from the affected area if necessary.[2]
-
Contain the spill using an inert absorbent material such as sand or vermiculite.[9][10]
-
Collect the absorbed material into a suitable container for disposal.[2][8]
-
Do not allow the chemical to enter drains or waterways.[2][10]
-
-
Disposal :
References
- 1. This compound | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound | CAS#:925-06-4 | Chemsrc [chemsrc.com]
- 5. This compound, 925-06-4 [thegoodscentscompany.com]
- 6. fishersci.com [fishersci.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
